2-Fluorobenzamidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJPGDATCBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471023 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57075-81-7 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-benzamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluorobenzamidine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. As a derivative of benzamidine, it belongs to a class of compounds known for their ability to inhibit serine proteases, a group of enzymes implicated in a wide range of physiological and pathological processes. The presence of a fluorine atom on the benzene ring can significantly alter the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a therapeutic agent or a research tool.
This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, and explores its potential applications, particularly as an enzyme inhibitor. It also outlines generalized experimental protocols for its synthesis and use in enzyme inhibition assays and discusses its potential role in cellular signaling pathways.
Core Properties of this compound
This compound is a white to off-white crystalline solid.[1] It is soluble in water.[1][2] The hydrochloride salt form generally enhances the aqueous solubility of the parent compound.[3]
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₇H₈ClFN₂ | [1] |
| Molecular Weight | 174.61 g/mol | [4] |
| CAS Number | 57075-81-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98-100 °C | |
| Solubility | Soluble in water | [1][2] |
| pKa | Data not available |
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules and as a research tool for studying enzyme mechanisms.[1] Its primary recognized application lies in its potential to act as an inhibitor of serine proteases.[3]
Serine Protease Inhibition
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[5] They function by binding to the active site of the enzyme, often through interactions with the aspartate residue at the bottom of the S1 pocket, thereby blocking the access of the natural substrate. The fluorine substituent in this compound can influence its binding affinity and selectivity for different serine proteases.
Experimental Protocols
General Synthesis of Benzamidine Hydrochlorides
A common method for the synthesis of benzamidine hydrochlorides involves a two-step process starting from the corresponding benzonitrile.[4][6][7]
Step 1: Formation of Benzamidoxime
-
Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent system (e.g., water).[4][6]
-
The reaction mixture is typically stirred at a controlled temperature (e.g., 40°C) for several hours.[4][6]
-
Upon completion, the pH is adjusted to near neutral to precipitate the benzamidoxime product, which is then filtered and dried.[4][6]
Step 2: Reduction of Benzamidoxime to Benzamidine Hydrochloride
-
The benzamidoxime is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation.[4]
-
A catalyst such as Raney Nickel is added to the mixture in an autoclave.[4]
-
The reaction is carried out under hydrogen pressure at a specific temperature (e.g., 50°C) until the uptake of hydrogen ceases.[4]
-
After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The resulting crude benzamidine is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.
Serine Protease Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound stock solution (dissolved in assay buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well microplate, add a fixed amount of the serine protease solution to each well.
-
Add the different concentrations of the inhibitor (this compound) to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the absorbance of the wells at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.cn]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound: 2-Fluorobenzamidine Hydrochloride
This compound is a synthetic organic compound that has garnered interest in medicinal chemistry as a potential pharmacophore and a versatile building block for the synthesis of more complex bioactive molecules. Its chemical structure, featuring a fluorinated benzene ring and an amidine group, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it a subject of investigation for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzamidine molecule substituted with a fluorine atom at the ortho position of the phenyl ring, and it is supplied as a hydrochloride salt.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57075-81-7 | PubChem |
| Molecular Formula | C₇H₈ClFN₂ | PubChem |
| Molecular Weight | 174.61 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Solubility | Soluble in water | Commercial Suppliers |
Synthesis
The primary synthetic route to this compound is the Pinner reaction . This well-established method in organic chemistry allows for the conversion of a nitrile into an imidate, which is then subsequently treated with ammonia to form the corresponding amidine.
Experimental Protocol: Pinner Reaction for Amidine Synthesis (General)
-
Imidate Formation: 2-Fluorobenzonitrile is dissolved in an anhydrous alcohol (typically ethanol or methanol) and cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at a low temperature for several hours to allow for the formation of the ethyl 2-fluorobenzimidate hydrochloride precipitate (Pinner salt).
-
The precipitate is filtered, washed with a cold, anhydrous solvent (e.g., diethyl ether), and dried under vacuum.
-
Amidine Formation: The isolated Pinner salt is then dissolved in a cold solution of anhydrous alcohol saturated with ammonia.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization.
Logical Workflow for the Pinner Synthesis:
Caption: Workflow of the Pinner reaction for synthesizing 2-Fluorobenzamidine HCl.
Biological Activity of a Key Derivative: Bithiophene-Fluorobenzamidine (BFB)
While extensive biological data for this compound itself is limited in the public domain, a significant body of research exists for a prominent derivative, bithiophene-fluorobenzamidine (BFB) . These studies provide valuable insights into the potential therapeutic applications of the 2-fluorobenzamidine scaffold, particularly in oncology.
Anti-Cancer Activity of Bithiophene-Fluorobenzamidine (BFB)
BFB has demonstrated potent anti-tumor activities in preclinical models of breast and colorectal cancer. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell migration and metastasis.[1][2]
Table 2: In Vitro and In Vivo Anti-Cancer Activity of Bithiophene-Fluorobenzamidine (BFB)
| Parameter | Cell Line/Model | Result | Reference |
| IC₅₀ (Antiproliferative) | HCT-116 (Colon Cancer) | ~0.3 µg/mL | [2] |
| Apoptosis Induction | MCF-7 (Breast Cancer) | 153-fold increase in total apoptotic cells | [1] |
| Tumor Incidence Reduction | DMBA-induced Breast Cancer (Mice) | ~88% reduction | [1] |
| Tumor Multiplicity Reduction | DMBA-induced Breast Cancer (Mice) | 41% reduction | [1] |
| Tumor Size Reduction | DMBA-induced Breast Cancer (Mice) | ~76% reduction | [1] |
Experimental Protocol: In Vitro Apoptosis Assay (Annexin V)
-
Cell Culture: MCF-7 breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 6-well plates and treated with BFB (at its IC₅₀ concentration) or a vehicle control (DMSO) for 48 hours.
-
Staining: After treatment, cells are harvested, washed with PBS, and stained with Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Signaling Pathway Implicated in BFB's Anti-Cancer Activity:
The anti-tumor effects of BFB are associated with the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Caption: BFB's proposed anti-cancer mechanism of action.
Potential Therapeutic Applications and Future Directions
The benzamidine moiety is a known structural motif in inhibitors of serine proteases, a class of enzymes implicated in various physiological and pathological processes, including coagulation, inflammation, and cancer progression. While specific inhibitory data for this compound against a panel of serine proteases is not yet published, its structural similarity to known inhibitors suggests this as a promising area for future investigation.
Furthermore, anecdotal evidence from chemical suppliers suggests potential antimicrobial and anti-inflammatory properties of this compound. However, robust experimental data, including minimum inhibitory concentrations (MICs) against various microbial strains and IC₅₀ values in relevant anti-inflammatory assays, are required to substantiate these claims.
Experimental Protocol: In Vitro Serine Protease Inhibition Assay (General Fluorogenic)
-
Reagents: A specific serine protease (e.g., trypsin, thrombin), a corresponding fluorogenic substrate, and a suitable assay buffer are required.
-
Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent and serially diluted to the desired concentrations.
-
Assay Procedure: The enzyme, inhibitor, and buffer are pre-incubated in a microplate. The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for Serine Protease Inhibition Assay:
Caption: General workflow for assessing serine protease inhibition.
Conclusion
This compound represents a chemical scaffold with considerable potential for the development of novel therapeutics. While current detailed biological data is primarily centered on its bithiophene derivative, the potent anti-cancer activities observed for BFB underscore the value of the 2-fluorobenzamidine moiety. Further research is warranted to elucidate the standalone biological activities of this compound, particularly its efficacy as a serine protease inhibitor and its potential antimicrobial and anti-inflammatory properties. Such studies will be instrumental in guiding the future design and development of new drugs based on this promising chemical entity.
References
A Technical Guide to 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluorobenzamidine hydrochloride, a versatile chemical compound with significant applications in pharmaceutical research and drug development. The document details its chemical and physical properties, highlights its role as a crucial building block in medicinal chemistry, and explores its applications in the synthesis of therapeutic agents. Particular emphasis is placed on its function as a scaffold for developing inhibitors of enzymes such as serine proteases.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1][2] Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for a wide range of in vitro and in vivo studies.[1] The presence of the fluorine atom enhances its reactivity and selectivity, establishing it as a valuable component in the synthesis of diverse bioactive molecules.[1]
| Property | Value | References |
| Molecular Weight | 174.61 g/mol | [1] |
| Molecular Formula | C₇H₇FN₂ · HCl | [1] |
| Alternate Formula | C₇H₈ClFN₂ | [2][3] |
| CAS Number | 57075-81-7 | [1][2][3] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Purity | ≥ 95% | [1] |
| Solubility | Soluble in water | [2] |
| Storage Conditions | 0 - 8 °C | [1] |
Applications in Research and Drug Development
This compound is a key fragment molecule that serves as a foundational scaffold for molecular linking, expansion, and modification in drug discovery.[3] Its structural properties make it a preferred choice for medicinal chemists aiming to optimize lead compounds.[1]
Key application areas include:
-
Enzyme Inhibition: It is a fundamental building block for synthesizing inhibitors of serine proteases, which are critical targets in numerous disease mechanisms.[1] Its potential as an inhibitor for various enzymes and receptors makes it a valuable tool in drug discovery.[2]
-
Therapeutic Agent Design: Researchers have utilized this compound in the design of potent therapeutic agents for oncology and infectious diseases.[1]
-
Pharmaceutical Synthesis: It is widely used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system diseases.[2]
-
Antimicrobial and Anti-inflammatory Research: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.[2]
-
Agrochemicals: It is also being investigated for its potential use in developing safer and more effective pest control agents.[1]
Conceptual Synthesis and Experimental Workflow
While specific laboratory synthesis protocols are proprietary and vary, a common conceptual pathway for the synthesis of benzamidine derivatives involves the Pinner reaction. This process typically starts with the corresponding nitrile (2-fluorobenzonitrile), which is treated with an alcohol and hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of this intermediate with ammonia yields the final amidine hydrochloride.
The following diagram illustrates this conceptual workflow.
References
An In-depth Technical Guide to the Synthesis of 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Fluorobenzamidine hydrochloride, a key building block in the development of various pharmaceutical compounds. The primary synthesis pathway proceeds through the well-established Pinner reaction, which transforms 2-fluorobenzonitrile into the target amidine hydrochloride in a two-step process. This document outlines the detailed experimental protocols for this synthesis, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Synthesis Pathway Overview
The synthesis of this compound is most commonly achieved via a two-step Pinner reaction. The first step involves the formation of an intermediate imidate salt, ethyl 2-fluorobenzimidate hydrochloride, by reacting 2-fluorobenzonitrile with ethanol in the presence of hydrogen chloride. The subsequent step is the ammonolysis of this intermediate to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established Pinner reaction methodologies, adapted for the synthesis of this compound.[1]
Step 1: Synthesis of Ethyl 2-fluorobenzimidate hydrochloride (Pinner Salt Formation)
This step involves the reaction of 2-fluorobenzonitrile with ethanol saturated with hydrogen chloride gas to form the Pinner salt intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |
| 2-Fluorobenzonitrile | 121.11 | 1.0 | 121.11 | ~105 |
| Anhydrous Ethanol | 46.07 | - | - | 500 |
| Hydrogen Chloride (gas) | 36.46 | ~10.0 | ~364.6 | - |
Procedure:
-
A dry, 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with anhydrous ethanol (500 mL).
-
The flask is cooled to -10°C in an ice-salt bath.
-
Dry hydrogen chloride gas is bubbled through the cold ethanol with vigorous stirring until the solution is saturated. This typically takes 2-3 hours.
-
2-Fluorobenzonitrile (121.11 g, 1.0 mol) is added dropwise to the cold, saturated ethanolic HCl solution over 30 minutes, ensuring the temperature remains below 0°C.
-
The reaction mixture is then allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to 0-5°C, and the precipitated white solid (ethyl 2-fluorobenzimidate hydrochloride) is collected by filtration under a nitrogen atmosphere.
-
The solid is washed with two portions of cold, anhydrous diethyl ether (100 mL each) and dried under vacuum to yield the Pinner salt.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (Ammonolysis)
This step involves the conversion of the Pinner salt intermediate to the final product by reaction with ammonia.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |
| Ethyl 2-fluorobenzimidate hydrochloride | 203.65 | 0.85 | 173.10 | - |
| Anhydrous Ethanol | 46.07 | - | - | 600 |
| Ammonia (gas) | 17.03 | ~5.0 | ~85.15 | - |
Procedure:
-
A solution of ammonia in anhydrous ethanol (15-20% w/w) is prepared by bubbling dry ammonia gas through cold (-10°C) anhydrous ethanol in a separate flask.
-
The dried ethyl 2-fluorobenzimidate hydrochloride (173.10 g, 0.85 mol) is suspended in anhydrous ethanol (200 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The ethanolic ammonia solution (~400 mL, containing ~5.0 mol of NH3) is added dropwise to the suspension of the Pinner salt at 0-5°C with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by the disappearance of the imidate intermediate (TLC or HPLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to about one-third of its original volume.
-
The precipitated white solid, this compound, is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol and then with diethyl ether.
-
The product is dried under vacuum to afford pure this compound.
Expected Yield: 80-90% (from the Pinner salt)
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Imidate Formation | 2-Fluorobenzonitrile | Ethyl 2-fluorobenzimidate hydrochloride | Ethanol, HCl (gas) | Anhydrous Ethanol | 24-48 | -10 to RT | 85-95 | >98 |
| 2. Ammonolysis | Ethyl 2-fluorobenzimidate hydrochloride | This compound | Ammonia | Anhydrous Ethanol | 12-24 | 0 to RT | 80-90 | >99 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the synthesis process.
Conclusion
The Pinner reaction provides a reliable and high-yielding pathway for the synthesis of this compound from readily available 2-fluorobenzonitrile. The two-step process, involving the formation of an intermediate Pinner salt followed by ammonolysis, is a well-established method for the preparation of aryl amidines. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a practical resource for the synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for achieving high yields and purity.
References
2-Fluorobenzamidine Hydrochloride: A Review of a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a halogenated aromatic amidine that has garnered interest within the pharmaceutical and chemical research sectors.[1] Structurally, it is characterized by a benzamidine core with a fluorine atom substituted at the 2-position of the phenyl ring, and it is typically supplied as a hydrochloride salt to improve its stability and solubility.[1] This compound serves primarily as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly in the realm of drug discovery.[1] While extensive biological data on this compound itself is not widely available in the public domain, its utility as a precursor for various bioactive compounds is noted in the literature.[1] It is recognized for its potential role in the synthesis of enzyme inhibitors and compounds targeting the central nervous system.[1] General statements also allude to its potential antimicrobial and anti-inflammatory properties, though specific quantitative data to this effect are scarce.[1]
Chemical Properties and Synthesis
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 57075-81-7 | [1] |
| Molecular Formula | C₇H₈ClFN₂ | [1] |
| Molecular Weight | 174.61 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed journals, the general synthesis of benzamidine derivatives is well-established. A common synthetic route to benzamidines involves the conversion of the corresponding benzonitrile. This transformation can be achieved via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether (a Pinner salt), followed by reaction with ammonia to yield the amidine.
A generalized workflow for this synthetic approach is illustrated in the diagram below.
Figure 1. A generalized synthetic pathway for the preparation of this compound from 2-Fluorobenzonitrile via the Pinner reaction.
Applications in Medicinal Chemistry and Drug Discovery
The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The benzamidine moiety is a known pharmacophore that can interact with various biological targets, most notably serine proteases. The introduction of a fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the resulting molecules, potentially enhancing their therapeutic profiles.
While specific examples of drug candidates synthesized directly from this compound are not extensively documented, the broader class of fluorinated benzamidine derivatives has been explored for various therapeutic applications.
Biological Activity
Direct and detailed quantitative data on the biological activity of this compound, such as IC50 or Ki values from enzyme inhibition assays or minimum inhibitory concentrations (MICs) from antimicrobial studies, are not available in the reviewed literature. Its potential as an antimicrobial and anti-inflammatory agent has been mentioned in general terms, but without supporting experimental evidence.[1]
It is important to distinguish this compound from more complex derivatives that incorporate this moiety. For instance, a significant body of research exists for a compound known as bithiophene-fluorobenzamidine (BFB), which has demonstrated potent anticancer properties. However, the biological activities and associated signaling pathways of BFB cannot be directly attributed to the parent this compound.
Conclusion
This compound is a valuable chemical entity, primarily serving as a synthetic precursor in the field of medicinal chemistry. Its utility is rooted in the combination of the pharmacologically relevant benzamidine scaffold and the modulating effects of the fluorine substituent. While there is a notable lack of specific, publicly available data on its own biological activities, its role as a building block for more complex and potentially potent therapeutic agents is evident. Further research and publication of data specifically on this compound would be beneficial to fully elucidate its pharmacological profile and potential applications. Researchers and drug development professionals are encouraged to view this compound as a key starting material for the exploration of novel chemical space in the pursuit of new therapeutics.
References
An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride and its Derivatives
This technical guide provides a comprehensive overview of 2-Fluorobenzamidine hydrochloride, a versatile chemical intermediate, and its prominent derivative, bithiophene-fluorobenzamidine. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and significant biological activities.
Core Compound: this compound
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is soluble in water and should be stored in a cool, dry place under an inert atmosphere.[1]
| Property | Value | Reference |
| CAS Number | 57075-81-7 | [1] |
| Molecular Formula | C₇H₈ClFN₂ | |
| Molecular Weight | 174.61 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis
The primary route for the synthesis of this compound involves the Pinner reaction, starting from 2-fluorobenzonitrile. This reaction is a well-established method for converting nitriles into imidates, which are then subsequently treated with ammonia to yield the corresponding amidine.
Workflow for the Synthesis of this compound:
Experimental Protocol (General Pinner Reaction):
-
Step 1: Formation of the Imidate (Pinner Salt). 2-Fluorobenzonitrile is dissolved in an anhydrous alcohol, such as ethanol. The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture. The reaction is typically stirred at a low temperature for several hours until the formation of the ethyl 2-fluorobenzimidate hydrochloride precipitate is complete.
-
Step 2: Amination to form the Amidine. The isolated imidate hydrochloride is then treated with a solution of ammonia in an appropriate solvent. This reaction is usually carried out at room temperature and results in the formation of this compound. The product can be purified by recrystallization.
Bithiophene-Fluorobenzamidine (BFB): A Biologically Active Derivative
A significant body of research has focused on a derivative of 2-Fluorobenzamidine, namely bithiophene-fluorobenzamidine (BFB). This compound has demonstrated potent antitumor activities.
Antitumor Activity of Bithiophene-Fluorobenzamidine (BFB)
Studies have shown that BFB is effective against breast and colorectal cancer models.
In a study on 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in mice:
-
BFB reduced tumor incidence by approximately 88%.[2]
-
It also led to a significant reduction in tumor multiplicity and size.[2]
-
BFB administration prevented the metastasis of cancerous cells to other organs.[2]
In a study on dimethylhydrazine (DMH)-induced colorectal cancer in rats:
-
BFB exhibited strong antiproliferative activity against HCT-116 colon cancer cells with an IC50 of approximately 0.3µg/ml.
-
The treatment decreased tumor incidence, multiplicity, and size.
| Parameter | BFB Treatment Effect (vs. DMBA/DMH control) | Reference |
| Breast Cancer Tumor Incidence | ~88% reduction | [2] |
| Breast Cancer Tumor Multiplicity | 41% reduction | [2] |
| Breast Cancer Tumor Size | ~76% reduction | [2] |
| Colorectal Cancer Antiproliferative Activity (IC50) | ~0.3µg/ml (in HCT-116 cells) |
Mechanism of Action of BFB
BFB exerts its antitumor effects through the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.
Signaling Pathway Modulation by BFB in DMBA-Induced Breast Cancer:
In breast cancer models, DMBA was found to significantly upregulate the expression of cyclin-dependent kinase 1 (CDK1) and human epidermal growth factor receptor 2 (HER2), while downregulating tumor suppressor p53, p21, estrogen receptor-alpha (ESR-α), and caspase-3 (CAS3).[2] BFB treatment reversed these effects, leading to the downregulation of CDK1 and HER2 and the upregulation of p53, p21, ESR-α, and CAS3.[2]
In colorectal cancer cells, BFB was shown to induce both extrinsic and intrinsic apoptotic pathways. It upregulated FasL, TRAIL, p53, and caspase-8, and downregulated the anti-apoptotic proteins Bcl-2 and survivin.
Pro-apoptotic and Anti-metastatic Activity of BFB
The pro-apoptotic and anti-metastatic effects of BFB have been confirmed in vitro using MCF-7 breast cancer cells.
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Seeding: MCF-7 cells are seeded in a 6-well plate at a density of 1 x 10⁵ cells/ml and incubated overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing either a vehicle control (e.g., DMSO) or BFB at its IC₅₀ concentration. The cells are then incubated for 48 hours.
-
Staining: After incubation, the cells are harvested, washed with PBS, and then stained with Annexin-V-PE and Propidium Iodide (PI) in a binding buffer for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of early apoptotic, late apoptotic, and necrotic cells.
In one study, treatment of MCF-7 cells with BFB for 48 hours resulted in a significant increase in the total apoptotic cell population from 0.4% to 61.3%.[2] Specifically, early apoptotic cells increased from 0% to 47.4%, and late apoptotic cells increased from 0.4% to 13.9%.[2]
| Cell Population | Control (0h) | BFB Treated (48h) |
| Early Apoptotic | 0% | 47.4% |
| Late Apoptotic | 0.4% | 13.9% |
| Total Apoptotic | 0.4% | 61.3% |
| Necrotic | 0.1% | 0.2% |
Experimental Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding: MCF-7 cells are seeded in a 6-well plate to form a confluent monolayer.
-
Scratch Formation: A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing either a vehicle control or BFB is added.
-
Imaging and Analysis: Images of the scratch are captured at the beginning of the experiment (0 hours) and at regular intervals thereafter. The rate of wound closure is measured to assess cell migration.
BFB treatment has been shown to reduce the migration of MCF-7 cells by approximately 29%, indicating its anti-metastatic potential.[2]
Workflow for In Vitro Anti-Cancer Assays of BFB:
Potential Applications and Future Directions
This compound and its derivatives hold promise for further investigation in drug discovery and development. While this compound itself is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with significant biological activity. The potent anti-cancer properties of bithiophene-fluorobenzamidine highlight the potential for developing novel therapeutics based on the fluorobenzamidine scaffold. Further research is warranted to explore the direct biological activities of this compound and to synthesize and evaluate new derivatives for a range of therapeutic targets.
References
2-Fluorobenzamidine hydrochloride physical and chemical properties
An In-depth Technical Guide to 2-Fluorobenzamidine Hydrochloride: Core Physical and Chemical Properties for Researchers
Introduction
This compound (CAS No: 57075-81-7) is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its structure, featuring a fluorinated benzene ring coupled with an amidine group, makes it a versatile building block for creating more complex molecules with potential therapeutic applications.[2][3] This compound serves as a crucial intermediate and a key fragment molecule in the synthesis of novel drug candidates, especially in the development of inhibitors for enzymes like serine proteases, which are implicated in various diseases.[2] Its utility has been noted in research targeting central nervous system disorders, oncology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure, formula, and unique identifiers. This compound is the hydrochloride salt of 2-fluorobenzamidine, which enhances its solubility and stability for research applications.[2]
Caption: Core identifiers and key physical properties of this compound.
Quantitative Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for experimental design, formulation, and synthesis.
| Property | Value | Source(s) |
| CAS Number | 57075-81-7 | [1][2][3][4] |
| Molecular Formula | C₇H₈ClFN₂ or C₇H₇FN₂ · HCl | [1][2][3] |
| Molecular Weight | 174.6 g/mol or 174.61 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][2][4] |
| Melting Point | 98-100 °C | [4] |
| Solubility | Soluble in water | [1][2] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | 0 - 8 °C, Inert atmosphere, Room Temperature | [2][4] |
Chemical Properties and Reactivity
This compound is recognized for its stability under appropriate storage conditions.[2] The presence of the fluorine atom and the amidine functional group imparts specific reactivity.[1][2] It is primarily used as a reactant or building block in the synthesis of more complex pharmaceutical compounds.[1] The hydrochloride salt form enhances its solubility in aqueous media, which is advantageous for various in vitro studies and reaction conditions.[2]
High temperatures should be avoided as the compound may emit toxic fumes.[1] While specific incompatibility data is limited in the provided results, standard laboratory precautions for handling amine salts and halogenated aromatic compounds are recommended.
Role in Drug Discovery and Development
This compound is a valuable tool in drug discovery, primarily serving as a structural scaffold for modification and expansion.[3] Its application spans several therapeutic areas due to its ability to be incorporated into molecules that can inhibit specific enzymes or interact with biological receptors.[1][2]
Caption: Conceptual workflow of this compound in drug discovery.
Its role as a precursor for serine protease inhibitors is particularly noteworthy.[2] Serine proteases are a large family of enzymes involved in processes ranging from blood coagulation to digestion and are often targets in diseases like cancer and viral infections. The amidine group can mimic the guanidinium group of arginine, a common substrate for many proteases, while the fluorinated ring allows for further chemical modifications to enhance potency and selectivity.
Caption: Mechanism of action as a competitive enzyme inhibitor building block.
Experimental Protocols: General Methodologies
While specific, detailed experimental protocols for determining the properties of this compound were not available in the search results, standard laboratory procedures are applicable. The following are general methodologies for key property assessments.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached (98-100 °C).[4]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point.
Aqueous Solubility Assessment (Qualitative)
-
Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube or vial.
-
Solvent Addition: A known volume of deionized water (e.g., 1 mL) is added to the vial at room temperature.
-
Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).
-
Observation: The sample is visually inspected for the presence of undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit. The reported solubility in water indicates a positive result in this type of assay.[1]
Safety and Handling
Users should handle this compound with standard laboratory safety precautions. It may cause skin and eye irritation.[1] Ingestion may be harmful.[1] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place, away from high temperatures.[1][2]
References
Technical Guide: Physicochemical Properties of 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data, experimental protocols for solubility determination, and relevant biological signaling pathways for 2-Fluorobenzamidine hydrochloride (CAS: 57075-81-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈ClFN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 174.61 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Purity | ≥ 95% | --INVALID-LINK-- |
| Storage | 0 - 8 °C | --INVALID-LINK-- |
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, qualitative assessments indicate that it is soluble in water.[1] The hydrochloride salt form is specifically designed to enhance aqueous solubility.[2]
For novel drug development, the lack of precise solubility data necessitates experimental determination. A generalized but detailed protocol for this purpose is provided in the following section.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.
-
Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when consecutive measurements are consistent.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.
-
Dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Calculate the concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Caption: A generalized workflow for determining compound solubility using the shake-flask method.
Relevant Signaling Pathways
While specific signaling pathway interactions for this compound are not detailed in the available literature, studies on closely related fluorobenzamidine derivatives provide insights into their potential biological targets, particularly in the context of cancer research. For instance, a bithiophene-fluorobenzamidine derivative has been shown to exert anti-tumor effects by modulating key proteins in cancer-related signaling pathways.
This derivative has been observed to cause the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2). Concurrently, it leads to the upregulation of tumor suppressor proteins p53 and p21, the Estrogen Receptor Alpha (ESR-α), and the apoptosis-executing enzyme Caspase-3 (CAS3). These interactions collectively contribute to the inhibition of cancer cell proliferation and the induction of apoptosis.
Caption: Plausible signaling interactions of a fluorobenzamidine derivative in cancer cells.
References
Spectroscopic Analysis of 2-Fluorobenzamidine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough characterization using various spectroscopic techniques is essential to confirm its identity, purity, and structure. This technical guide outlines the key spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific, published experimental spectra for this compound at this time, this guide will detail the expected data and the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables present the expected spectroscopic data for this compound based on the analysis of its chemical structure. These are predictive values and await experimental verification.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 7.20 - 7.80 | Multiplet | Aromatic-H | ~115 (d, J ≈ 20 Hz) |
| 8.5 - 9.5 | Broad Singlet | -NH₂ | ~125 (d, J ≈ 4 Hz) |
| 9.5 - 10.5 | Broad Singlet | -NH₂⁺ | ~130 (d, J ≈ 8 Hz) |
| ~135 | |||
| ~155 (d, J ≈ 250 Hz) | |||
| ~165 | |||
| ~118 (d, J ≈ 15 Hz) |
Note: Predicted chemical shifts are highly dependent on the solvent and experimental conditions. 'd' denotes a doublet, with the J-value representing the coupling constant.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3200 | Strong, Broad | N-H stretching (amidinium and amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1680 - 1640 | Strong | C=N stretching (amidinium) |
| 1620 - 1580 | Medium to Strong | N-H bending |
| 1600 - 1450 | Medium | C=C stretching (aromatic) |
| 1250 - 1200 | Strong | C-F stretching |
| 800 - 700 | Strong | C-H bending (out-of-plane aromatic) |
Table 3: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| [M+H]⁺ | Molecular ion peak of the free base |
| Fragments | Fragmentation pattern would involve loss of NH₃, HCN, and potentially the fluorine atom. |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These represent standard methodologies that would be applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-180 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range to detect the molecular ion and any fragment ions.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The confirmation of the chemical structure and purity of this compound is a prerequisite for its use in research and development. While specific experimental data is not currently available in the public domain, the methodologies and expected spectral characteristics outlined in this guide provide a solid framework for its comprehensive analysis. Researchers synthesizing or working with this compound are encouraged to perform the described spectroscopic analyses to generate and publish this important data, thereby contributing to the broader scientific community.
Potential Research Areas for 2-Fluorobenzamidine Hydrochloride: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzamidine hydrochloride is a small molecule of significant interest within the drug discovery and development landscape. Its structural motif, featuring a fluorinated benzene ring coupled with a benzamidine functional group, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. While direct biological data on this compound is limited, its derivatives have shown notable activity, particularly in the realm of oncology. This technical guide aims to consolidate the existing knowledge surrounding 2-fluorobenzamidine and its derivatives, providing a comprehensive overview of its chemical properties, and extrapolating potential research avenues. By examining the biological activity of closely related compounds, we can delineate promising research directions and furnish detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential.
Chemical Properties of this compound
This compound is a white to off-white crystalline powder that is soluble in water.[1] The presence of the fluorine atom and amine functional groups are key characteristics of this compound.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1]
| Property | Value | Source |
| CAS Number | 57075-81-7 | [1] |
| Molecular Formula | C₇H₈ClFN₂ | [1] |
| Molecular Weight | 174.6 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Potential Research Areas
Oncology
The most promising area of research for this compound lies in oncology. This is largely informed by studies on its derivative, bithiophene-fluorobenzamidine (BFB), which has shown potent antitumor, pro-apoptotic, and anti-metastatic activities.
A study on a breast cancer model induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice revealed that BFB significantly reduced tumor incidence by approximately 88%. In this model, DMBA administration led to an upregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), alongside a downregulation of tumor suppressor protein p53, p21, Estrogen Receptor-α (ESR-α), and Caspase-3 (CAS3). Treatment with BFB successfully reversed these molecular changes, causing a significant downregulation of CDK1 and HER2, and an upregulation of p53, p21, ESR-α, and CAS3.[2]
These findings suggest that this compound could serve as a crucial starting material for the synthesis of novel compounds targeting key signaling pathways implicated in cancer progression.
Serine Protease Inhibition
Benzamidine is a well-known competitive inhibitor of trypsin and other serine proteases. It functions by binding to the active site of these enzymes, thus preventing substrate binding and subsequent catalysis. Given this established activity, it is highly probable that this compound also exhibits inhibitory activity against serine proteases. The fluorine substitution on the benzene ring may influence its binding affinity and selectivity for different proteases.
Research in this area would involve screening this compound against a panel of serine proteases to determine its inhibitory profile and potency (IC50 and Ki values).
The antitumor effects of the derivative BFB appear to be mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.
Experimental Protocols
The following are detailed experimental protocols adapted from studies on bithiophene-fluorobenzamidine (BFB), which can be applied to the investigation of this compound and its novel derivatives.
Synthesis of Novel Derivatives from this compound
A general protocol for the synthesis of derivatives would involve the reaction of this compound with various chemical moieties. For example, to synthesize a bithiophene derivative, one could follow a procedure analogous to that used for BFB.
Protocol:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and generate the free base.
-
In a separate flask, prepare the desired coupling partner (e.g., an activated bithiophene carboxylic acid).
-
Add the coupling partner to the reaction mixture containing the 2-fluorobenzamidine free base.
-
Add a coupling agent (e.g., HATU or HBTU) and continue stirring at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assays
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Grow cancer cells to confluency in a 6-well plate.
-
Create a "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing the test compound or vehicle.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the wound closure area to assess cell migration.
Western Blot Analysis
-
Treat cells with the test compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, HER2, p53, p21, ESR-α, Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data from Bithiophene-Fluorobenzamidine (BFB) Studies
The following table summarizes the quantitative data obtained from studies on BFB, which can serve as a benchmark for future research on this compound derivatives.
| Parameter | Cell Line/Model | Value | Source |
| Tumor Incidence Reduction | DMBA-induced breast cancer in mice | ~88% | [2] |
| IC50 (Antiproliferative Activity) | HCT-116 colon cancer cells | ~0.3 µg/mL |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. The significant anticancer activity of its bithiophene derivative strongly suggests that a focused research program on synthesizing and evaluating new derivatives of this compound is warranted. The proposed research areas in oncology and serine protease inhibition, coupled with the detailed experimental protocols provided, offer a solid foundation for initiating such investigations. Further exploration of this compound and its analogues could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.
References
A Technical Guide to 2-Fluorobenzamidine Hydrochloride as a Fragment for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug development.[1][2] FBDD utilizes libraries of small, low-molecular-weight molecules (typically < 300 Da), known as fragments, to probe the binding sites of biological targets.[2][3] These fragments, although often exhibiting weak binding affinity (in the micromolar to millimolar range), can form highly efficient and high-quality interactions with the target protein.[1][2] The identified fragment "hits" then serve as starting points for optimization, where they are systematically grown, linked, or combined to generate more potent, drug-like molecules.[2][3] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of achieving lead compounds with favorable physicochemical properties.[4]
2-Fluorobenzamidine hydrochloride is a fragment molecule that serves as a valuable scaffold for molecular design and screening of novel drug candidates.[5] Its benzamidine core is a well-established pharmacophore for interacting with specific enzyme classes, while the fluorine substitution offers opportunities for modulating properties like binding affinity and metabolic stability.
Physicochemical Properties of this compound
Understanding the fundamental properties of a fragment is critical for library design and interpreting screening results.
| Property | Value | Reference |
| CAS Number | 57075-81-7 | [6] |
| Molecular Formula | C₇H₈FN₂ · HCl | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in water | [6] |
Core Application: Targeting Serine Proteases
The benzamidine moiety is a well-known "privileged scaffold" that competitively inhibits serine proteases.[7][8] These enzymes, which include trypsin, thrombin, and plasmin, play crucial roles in various physiological and pathological processes, making them attractive drug targets.[8][9][10] The positively charged amidinium group of the benzamidine fragment mimics the side chain of arginine or lysine, allowing it to form a key salt bridge interaction with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of the enzyme.[11]
Quantitative Data: Inhibition of Serine Proteases
| Compound | Target Protease | Inhibition Constant (Kᵢ) | Reference |
| Pentamidine (bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM | [7] |
| Pentamidine (bivalent benzamidine) | Thrombin | 4.5 ± 2.3 µM | [7] |
| Pentamidine (bivalent benzamidine) | tPA | 43 ± 9.7 µM | [7] |
| Benzamidine | Trypsin-like (from A. gemmatalis) | 11.2 µM | [11] |
The fluorine atom in 2-Fluorobenzamidine can further influence binding affinity through hydrophobic interactions or by altering the electronic properties of the aromatic ring, which can affect interactions with the enzyme's binding pocket.[9]
Experimental Protocols for Fragment Screening and Validation
Identifying and validating fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[4]
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions and is well-suited for primary fragment screening due to its sensitivity and relatively high throughput.[12][13][14]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization: The target protein (e.g., a serine protease) is immobilized onto a sensor chip surface (e.g., a CM5 chip with a dextran matrix).[15]
-
Fragment Library Screening: Solutions of individual fragments from a library, including this compound (typically at concentrations around 100-200 µM), are flowed over the sensor surface.[16]
-
Binding Detection: Binding of a fragment to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[15] This real-time data produces a sensorgram.
-
Data Analysis: Fragments that produce a significant and reproducible response are considered primary hits. The magnitude of the response can give an initial estimate of binding affinity.[12]
-
Hit Validation: Hits are then typically re-tested in a dose-response format to confirm binding and determine an equilibrium dissociation constant (Kᴅ).[17]
Caption: Workflow for a typical SPR-based fragment screening experiment.
Structural Validation using X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level detail of how a fragment binds to its target, which is invaluable for structure-based drug design and hit-to-lead optimization.[18][19]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Generation: Crystals of the target protein are grown. This can be a challenging and time-consuming step.[20]
-
Soaking or Co-crystallization:
-
Soaking: Pre-grown protein crystals are transferred to a solution containing a high concentration of the fragment (e.g., this compound). The fragment then diffuses into the crystal and binds to the protein.[18]
-
Co-crystallization: The protein and fragment are mixed together before crystallization is initiated.
-
-
X-ray Diffraction: The protein-fragment complex crystal is exposed to a high-intensity X-ray beam (often at a synchrotron). The crystal diffracts the X-rays into a specific pattern.[21]
-
Data Processing and Structure Solution: The diffraction pattern is processed to generate an electron density map. A molecular model of the protein-fragment complex is then built into this map and refined to yield the final atomic structure.[21]
Functional Validation via Enzyme Inhibition Assay
For fragments targeting enzymes like serine proteases, a functional assay is essential to confirm that binding leads to inhibition of catalytic activity.
Objective: To measure the inhibition of serine protease activity by this compound.
Methodology:
-
Assay Components:
-
Enzyme: A purified serine protease (e.g., trypsin, thrombin).
-
Substrate: A chromogenic or fluorogenic substrate that releases a detectable signal upon cleavage by the enzyme (e.g., MeOSuc-AAPV-pNA for neutrophil elastase).[22]
-
Inhibitor: this compound at various concentrations.
-
Buffer: An appropriate buffer to maintain optimal pH and ionic strength for enzyme activity.
-
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a set period.
-
The reaction is initiated by adding the substrate.
-
The rate of product formation (increase in absorbance or fluorescence) is monitored over time using a plate reader.[7]
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the uninhibited control. The data is then plotted to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (inhibition constant) through methods like the Dixon plot.[7]
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 5. biocat.com [biocat.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on 2-Fluorobenzamidine Hydrochloride Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the early-stage research concerning 2-Fluorobenzamidine hydrochloride and its derivatives, with a particular focus on their potential applications in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, biological activity, and experimental evaluation of this promising class of compounds.
Synthesis of this compound Derivatives
This compound serves as a crucial building block for the synthesis of more complex derivatives.[1] The core structure is typically derived from 2-fluorobenzonitrile. A notable derivative that has garnered significant research interest is a bithiophene fluorobenzamidine (BFB), which has demonstrated potent anti-cancer activity.[2][3]
General Synthesis Pathway
The synthesis of complex derivatives like BFB generally involves a multi-step process. A plausible route, based on the synthesis of structurally similar compounds, begins with the appropriate halogenated bithiophene, which is then coupled with a fluorobenzonitrile moiety. This is followed by the conversion of the nitrile group to an amidine hydrochloride via the classical Pinner reaction.[2][4]
Experimental Protocol: Synthesis of a Bithiophene Fluorobenzamidine (BFB) Derivative
The following protocol is a representative example for the synthesis of a dicationic bithiophene-5-carboxamidine derivative, which is structurally analogous to the widely studied BFB.
Step 1: Cyanation of the Bithiophene Intermediate [2]
-
A mixture of 4-(5′-bromo-[2,2′-bithiophen]-5-yl)-2-fluorobenzonitrile (2.50 mmol) and Copper(I) cyanide (CuCN) (3.0 mmol) is prepared in dry dimethylformamide (DMF) (25 mL).
-
The reaction mixture is refluxed at 120–130 °C for 48 hours.
-
Upon completion, the mixture is poured into a water/ammonia solution and extracted with ethyl acetate.
-
The organic extract is washed with water and brine, then dried over sodium sulfate (Na₂SO₄).
-
The crude product is recrystallized from an ethanol/ethyl acetate mixture to yield the dicarbonitrile derivative.
Step 2: Formation of the Amidine (Pinner Reaction) [2][4]
-
The synthesized dicarbonitrile derivative is reacted with Lithium bis(trimethylsilyl)amide (LiN(TMS)₂).
-
This is followed by hydrolysis with gaseous hydrogen chloride in ethanol.
-
The resulting precipitate is neutralized with 1 N sodium hydroxide (NaOH) to yield the free base of the diamidine.
-
The diamidine hydrochloride salt (the final active compound) is prepared by treating the free base with hydrogen chloride in ethanol.
Biological Activity and Quantitative Data
The primary focus of early-stage research has been on the anti-cancer properties of the bithiophene fluorobenzamidine derivative, often referred to as BFB. This compound has shown significant efficacy against breast and colorectal cancer models.[3]
In Vitro Anti-proliferative Activity
BFB demonstrates potent activity against various cancer cell lines. In studies conducted by the National Cancer Institute (NCI), BFB showed a median growth inhibition (GI50) at a concentration of 0.63 µM across a panel of 60 cancer cell lines.[3]
| Compound | Cell Line | Activity Metric | Value | Reference |
| BFB | NCI-60 Panel | GI50 (Median) | 0.63 µM | [3] |
| BFB | NCI-60 Panel | LC50 (Median) | ~49 µM | [3] |
| BFB | HCT-116 (Colon) | IC50 | ~0.3 µg/mL |
In Vivo Antitumor Efficacy
In animal models, BFB has shown remarkable effects on tumor growth and incidence. The data highlights its potential as a therapeutic agent.
Table 2.1: Efficacy in DMBA-Induced Breast Cancer Mouse Model [3]
| Treatment Group | Tumor Incidence Reduction | Tumor Multiplicity Reduction | Tumor Size Reduction |
| BFB | ~88% | 41% | ~76% |
| Tamoxifen (TAM) | 30% | 16% | -12% (Increase) |
Table 2.2: Efficacy in DMH-Induced Colorectal Cancer Rat Model
| Parameter | Effect of BFB Treatment |
| Tumor Incidence | Decreased |
| Tumor Multiplicity | Decreased |
| Tumor Size | Decreased |
| Body Weight | Improved (compared to DMH group) |
Molecular Mechanisms and Signaling Pathways
BFB exerts its anti-cancer effects through the induction of apoptosis and modulation of key cell cycle and survival pathways.
Induction of Apoptosis
BFB has been shown to induce apoptosis through both the extrinsic and intrinsic pathways. In MCF-7 breast cancer cells, treatment with BFB led to a significant increase in the apoptotic cell population, rising from 0.4% to 61.3%.[3]
-
Extrinsic Pathway: Upregulation of FasL, TRAIL, p53, and caspase-8.
-
Intrinsic Pathway: Downregulation of anti-apoptotic proteins Bcl-2 and survivin.
Cell Cycle Regulation and Metastasis
BFB influences the expression of proteins critical for cell cycle progression and metastasis. In DMBA-induced tumors, BFB administration reversed the carcinogenic effects by:[3]
-
Downregulating Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2).
-
Upregulating the tumor suppressor protein p53 and its downstream target p21 (CDKN1A).
-
Upregulating Estrogen Receptor-α (ESR-α) and Caspase-3 (CAS3).
The downregulation of HER2 is a key factor in preventing metastasis, which was corroborated by in vitro wound healing assays where BFB reduced MCF-7 cell migration by approximately 29%.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound derivatives.
DMBA-Induced Mammary Tumor Model[1][6]
This in vivo model is widely used to study breast carcinogenesis and assess the efficacy of potential therapeutics.
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil or olive oil (vehicle)
-
Female Swiss albino or Sprague-Dawley rats/mice (4-10 weeks of age)
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Preparation of DMBA: Dissolve DMBA in the chosen oil vehicle to the desired concentration (e.g., 80 mg/kg body weight).[1]
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Induction: Administer DMBA to the animals. Common methods include:
-
Monitoring: Palpate the animals regularly (e.g., daily or weekly) to monitor for tumor development. Tumor onset is typically expected within 150-200 days.[5]
-
Treatment: Once tumors are established, divide animals into control and treatment groups. Administer the test compound (e.g., BFB) and vehicle/positive control (e.g., Tamoxifen) according to the study design.
-
Data Collection: Measure tumor size and number regularly. At the end of the study, collect tumors and other organs for histopathological and molecular analysis.
References
- 1. wvj.science-line.com [wvj.science-line.com]
- 2. Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and a potential biological application of 2-Fluorobenzamidine hydrochloride. This document is intended to serve as a comprehensive guide for researchers utilizing this compound in drug discovery and chemical biology.
Chemical Information
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-fluorobenzenecarboximidamide hydrochloride |
| CAS Number | 57075-81-7 |
| Molecular Formula | C₇H₈ClFN₂ |
| Molecular Weight | 174.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol |
| Storage | Store at 2-8°C, desiccated |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Pinner reaction, starting from 2-fluorobenzonitrile. This two-step process involves the formation of an intermediate imidate salt, followed by ammonolysis to yield the desired amidine, which is then isolated as its hydrochloride salt.
Experimental Workflow for Synthesis
Application Notes and Protocols: Uses of 2-Fluorobenzamidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a versatile and valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its unique electronic properties, stemming from the presence of a fluorine atom on the phenyl ring, make it a sought-after reagent in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine derivatives, which are prominent scaffolds in many biologically active compounds, including kinase and serine protease inhibitors.
The primary application highlighted is the synthesis of 2-amino-4-(2-fluorophenyl)-6-arylpyrimidines through the condensation reaction of this compound with various chalcones (1,3-diaryl-2-propen-1-ones). This reaction offers a straightforward and efficient method for accessing a diverse range of substituted pyrimidines, which are key intermediates in drug discovery programs targeting cancer, inflammation, and infectious diseases.
Application: Synthesis of 2-Amino-4-(2-fluorophenyl)-6-arylpyrimidines
The reaction of this compound with chalcones provides a reliable method for the synthesis of highly substituted pyrimidines. The general reaction scheme involves the cyclocondensation of the amidine with the α,β-unsaturated ketone functionality of the chalcone.
Reaction Scheme:
Caption: General reaction for the synthesis of 2-amino-4-(2-fluorophenyl)-6-arylpyrimidines.
This synthetic route is advantageous due to the ready availability of a wide variety of substituted chalcones, allowing for the generation of a library of pyrimidine derivatives for structure-activity relationship (SAR) studies. The fluorine substituent on the benzamidine moiety can enhance the biological activity and pharmacokinetic properties of the final compounds.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyrimidine derivatives from amidines and chalcones.
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(2-fluorophenyl)-6-arylpyrimidines
This protocol describes a general method for the condensation of this compound with a substituted chalcone.
Materials:
-
This compound
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Sodium ethoxide or Potassium hydroxide
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol and stir for 15 minutes at room temperature to generate the free base.
-
Add the substituted chalcone (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-amino-4-(2-fluorophenyl)-6-arylpyrimidine.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes representative data for the synthesis of a specific 2-amino-4-(2-fluorophenyl)-6-arylpyrimidine derivative.
| Reactant 1 (Amidine) | Reactant 2 (Chalcone) | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Fluorobenzamidine HCl | 1,3-Diphenylprop-2-en-1-one | NaOEt | Ethanol | 8 | 75-85 | 145-147 |
| 2-Fluorobenzamidine HCl | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | KOH | Ethanol | 7 | 80-90 | 162-164 |
| 2-Fluorobenzamidine HCl | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | NaOEt | Ethanol | 8 | 70-80 | 178-180 |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of pyrimidine derivatives.
Signaling Pathway Context: Kinase Inhibition
Many pyrimidine derivatives synthesized from this compound are investigated as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The synthesized compounds can be screened for their ability to inhibit specific kinases, thereby blocking downstream signaling events that promote cell proliferation and survival.
Caption: Simplified signaling pathway showing the point of intervention for a kinase inhibitor.
Conclusion
This compound is a key synthetic intermediate for accessing a variety of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented here provide a foundation for researchers to utilize this versatile reagent in their synthetic endeavors, particularly for the development of novel kinase and serine protease inhibitors. The straightforward nature of the pyrimidine synthesis, coupled with the potential for diversification, makes this a valuable tool for medicinal chemists.
Application Notes and Protocols: 2-Fluorobenzamidine Hydrochloride as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases. 2-Fluorobenzamidine hydrochloride, a halogenated derivative of benzamidine, is investigated as a potential serine protease inhibitor. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as its pKa and binding interactions, potentially influencing its inhibitory potency and selectivity.
These application notes provide an overview of the anticipated inhibitory activity of this compound based on the known properties of its parent compound, benzamidine, and offer detailed protocols for its evaluation as a serine protease inhibitor.
Data Presentation
Table 1: Inhibitory Activity of Benzamidine Against a Key Serine Protease
| Compound | Target Protease | Inhibition Constant (Ki) |
| Benzamidine | Trypsin | 2.22 x 10⁻⁵ M[1] |
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against a representative serine protease, trypsin, using a fluorogenic substrate. This methodology can be adapted for other serine proteases and different substrates.
Protocol 1: Determination of IC50 for this compound against Trypsin
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for trypsin activity.
Materials:
-
Trypsin (e.g., TPCK-treated bovine pancreatic trypsin)
-
This compound
-
Fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, B-L-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Trypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl. Further dilute to the desired working concentration (e.g., 10 µg/mL) in Assay Buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Substrate (B-L-Arg-AMC): Prepare a 10 mM stock solution in DMSO. Further dilute to the desired working concentration (e.g., 100 µM) in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of serially diluted this compound to the test wells. For the control wells (no inhibitor), add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 25 µL of the diluted trypsin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed B-L-Arg-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of trypsin activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Ki) for this compound
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
This experiment is performed by varying the substrate concentration at several fixed concentrations of the inhibitor.
-
In a 96-well black microplate, prepare sets of wells for each fixed concentration of this compound (including a zero-inhibitor control).
-
Within each set, create a serial dilution of the fluorogenic substrate (B-L-Arg-AMC).
-
Add the appropriate concentrations of inhibitor and substrate to the wells, followed by the trypsin solution to initiate the reaction.
-
-
Measure Fluorescence and Data Analysis:
-
Measure the initial reaction velocities as described in Protocol 1.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Calculate the Ki value from the data. For competitive inhibition, the Ki can be determined from the equation: Apparent Km = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for determining serine protease inhibition.
References
Application of Bithiophene-Fluorobenzamidine (a derivative of 2-Fluorobenzamidine hydrochloride) in Cancer Research
Application Note
Introduction
Bithiophene-fluorobenzamidine (BFB) is a novel synthetic compound that has demonstrated significant potential as an anti-cancer agent in preclinical studies. It is a derivative of 2-Fluorobenzamidine hydrochloride, incorporating a bithiophene moiety which contributes to its biological activity. BFB has shown potent anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models, particularly in colorectal and breast cancer. This document provides an overview of its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in cancer research.
Mechanism of Action
BFB exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation and migration.
-
In Colorectal Cancer: BFB has been shown to induce both the extrinsic and intrinsic apoptotic pathways. It upregulates the expression of Fas Ligand (FasL), TNF-related apoptosis-inducing ligand (TRAIL), the tumor suppressor protein p53, and caspase-8.[1][2][3] Concurrently, it downregulates the anti-apoptotic protein Bcl-2 and survivin.[1][2] This dual action effectively pushes cancer cells towards apoptosis.
-
In Breast Cancer: In breast cancer models, BFB demonstrates a different but equally effective mechanism. It causes a significant downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), two key proteins involved in cell cycle progression and tumor growth.[4][5] Furthermore, BFB upregulates the tumor suppressors p53 and p21, the estrogen receptor-alpha (ESR-α), and caspase-3 (CAS3), leading to cell cycle arrest and apoptosis.[4][5]
Chemical Structures
-
This compound: A key building block for more complex molecules like BFB.
-
Bithiophene-fluorobenzamidine (BFB): The primary subject of the anti-cancer studies cited. The bithiophene group is crucial for its activity.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of Bithiophene-fluorobenzamidine (BFB).
| Parameter | Cancer Type | Cell Line / Model | Value | Reference |
| IC50 | Colorectal Cancer | HCT-116 | ~0.3 µg/mL | [1][2][3] |
| IC50 | Breast Cancer | MCF-7 | 1.06 µM | [4] |
| Median Growth Inhibition | 60 Cancer Cell Lines | NCI-60 Panel | 0.63 µM | [4] |
| Median Lethal Concentration | 60 Cancer Cell Lines | NCI-60 Panel | ~49 µM | [4] |
| Tumor Incidence Reduction | Breast Cancer | DMBA-induced mouse model | ~88% | [4][5] |
| Tumor Multiplicity Reduction | Breast Cancer | DMBA-induced mouse model | 41% | [4] |
| Tumor Size Reduction | Breast Cancer | DMBA-induced mouse model | ~76% | [4] |
| Cell Migration Reduction | Breast Cancer | MCF-7 | ~29% | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-cancer effects of Bithiophene-fluorobenzamidine (BFB).
In Vitro Protocols
1. Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the cytotoxic effects of BFB on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Bithiophene-fluorobenzamidine (BFB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of BFB in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the BFB dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
2. Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of BFB on cancer cell migration.
-
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Bithiophene-fluorobenzamidine (BFB)
-
Serum-free medium
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentration of BFB (e.g., at its IC50). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at different time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with BFB.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Bithiophene-fluorobenzamidine (BFB)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BFB for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Protocols
1. Dimethylhydrazine (DMH)-Induced Colorectal Cancer in Rats
-
Animal Model: Male Wistar rats
-
Carcinogen: 1,2-dimethylhydrazine (DMH)
-
Procedure:
-
Acclimatize rats for one week.
-
Induce colorectal cancer by subcutaneous injection of DMH (20 mg/kg body weight) once a week for 9-15 weeks.
-
After the induction period, divide the rats into control and treatment groups.
-
Administer BFB (e.g., 2.5 mg/kg, intraperitoneally) three times a week for a specified duration (e.g., 21 weeks).[2][3]
-
Monitor body weight and tumor development.
-
At the end of the study, sacrifice the animals and collect colon tissues for histopathological analysis and gene expression studies.
-
2. 7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Breast Cancer in Mice
-
Animal Model: Female Swiss albino mice
-
Carcinogen: 7,12-dimethylbenz(a)anthracene (DMBA)
-
Procedure:
-
Acclimatize mice for one week.
-
Induce breast cancer by oral gavage of DMBA (e.g., 4-6 weekly doses of 1mg per mouse).
-
Monitor the mice for tumor development by palpation.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer BFB at a predetermined dose and schedule.
-
Measure tumor size and incidence regularly.
-
At the end of the experiment, euthanize the mice and collect tumors and other organs for further analysis.
-
Visualizations
Signaling Pathways
Caption: BFB-induced apoptosis signaling in colorectal cancer.
Caption: BFB's mechanism of action in breast cancer.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the wound healing (scratch) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK1 may promote breast cancer progression through AKT activation and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluorobenzamidine Hydrochloride in Infectious Disease Research
Disclaimer: To date, there is a notable absence of published studies specifically detailing the application of 2-Fluorobenzamidine hydrochloride in the field of infectious diseases. This compound is primarily recognized as a chemical intermediate and a molecular scaffold used in the synthesis of more complex bioactive molecules.[1][2][3] While some sources suggest it has been investigated for antimicrobial properties, specific data from such studies are not publicly available.[1]
The following application notes and protocols are therefore provided as a comprehensive guide for researchers and scientists to initiate investigations into the potential antimicrobial, antiviral, and antiparasitic activities of this compound and its derivatives. These protocols are based on established methodologies for in vitro screening of novel chemical entities.
Section 1: Application Notes
Overview of this compound
This compound is a white to off-white crystalline powder soluble in water.[1] Its chemical structure, featuring a fluorinated benzene ring and an amidine group, makes it an attractive starting point for medicinal chemistry campaigns. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, while the amidine group can participate in hydrogen bonding interactions with biological macromolecules.
Rationale for Screening in Infectious Diseases
The exploration of novel chemical scaffolds is crucial in the fight against infectious diseases, particularly with the rise of antimicrobial resistance. While direct evidence is lacking for this compound, its utility as a synthetic building block warrants investigation into its intrinsic bioactivity.[1][2] Screening this compound and its derivatives against a panel of clinically relevant pathogens could uncover new lead compounds for drug development.
Potential Mechanisms of Action
Given its chemical structure, potential mechanisms of action for this compound or its derivatives in pathogens could include:
-
Enzyme Inhibition: The amidine group can act as a bioisostere for guanidinium groups found in the side chains of arginine residues, potentially enabling it to interact with the active sites of enzymes such as proteases or kinases that are essential for pathogen survival.
-
Disruption of Biofilms: Many small molecules can interfere with the formation or integrity of bacterial biofilms, which are critical for chronic infections.
-
Interference with Nucleic Acid or Protein Synthesis: The compound could potentially intercalate with DNA or bind to ribosomal components, thereby inhibiting replication, transcription, or translation.
The following diagram illustrates a generalized workflow for the initial screening and evaluation of a novel compound like this compound for its potential in treating infectious diseases.
Section 2: Experimental Protocols
General Protocol for In Vitro Antibacterial Screening
This protocol is adapted from standard broth microdilution methods.[4][5][6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Data Presentation:
Table 1: Hypothetical MIC Values for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 |
| Streptococcus pneumoniae | Positive | 128 |
| Escherichia coli | Negative | >256 |
| Pseudomonas aeruginosa | Negative | >256 |
General Protocol for In Vitro Antiviral Screening
This protocol describes a general cytopathic effect (CPE) reduction assay.[7][8][9]
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound against a selected virus.
Materials:
-
This compound
-
Host cell line (e.g., Vero cells)
-
Virus (e.g., Influenza A virus, Herpes Simplex Virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus) wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
-
Assessment of CPE and Cytotoxicity:
-
Visually inspect the plates for CPE.
-
Perform a cell viability assay to quantify the protective effect of the compound (EC₅₀) and its toxicity to the cells (CC₅₀).
-
-
Data Analysis:
-
Calculate EC₅₀ and CC₅₀ values using a non-linear regression analysis.
-
Determine the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Data Presentation:
Table 2: Hypothetical Antiviral Activity of this compound
| Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A Virus | MDCK | 25 | >100 | >4 |
| Herpes Simplex Virus 1 | Vero | 50 | >100 | >2 |
General Protocol for In Vitro Antiparasitic Screening
This protocol is a general method for assessing activity against protozoan parasites.[10][11]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a parasitic protozoan.
Materials:
-
This compound
-
Parasite culture (e.g., Trypanosoma cruzi, Leishmania donovani)
-
Appropriate parasite culture medium
-
96-well plates
-
Microplate reader
-
Resazurin-based viability assay
Procedure:
-
Compound Dilution:
-
Prepare serial dilutions of this compound in the parasite culture medium in a 96-well plate.
-
-
Parasite Inoculation:
-
Add a standardized number of parasites to each well.
-
Include a positive control (parasites with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates under conditions optimal for parasite growth (e.g., specific temperature and CO₂ levels) for 48-72 hours.
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well and incubate for a further 4-24 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces parasite viability by 50%, using a suitable data analysis software.
-
Data Presentation:
Table 3: Hypothetical Antiparasitic Activity of this compound
| Parasite Species | IC₅₀ (µM) |
| Trypanosoma cruzi | 15 |
| Leishmania donovani | 32 |
| Plasmodium falciparum | >50 |
The following diagram illustrates the workflow for a typical in vitro antibacterial screening assay.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biocat.com [biocat.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Antiparasitic Activities of Compounds Isolated from Aspergillus fumigatus Strain Discovered in Northcentral Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Current Directions of Searching for Antiparasitic Drugs [mdpi.com]
Application Notes and Protocols for 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a versatile chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds.[1][2] Its structure serves as a valuable scaffold for medicinal chemists in the design and development of novel therapeutic agents, particularly in oncology and infectious diseases.[2] While this compound itself is not typically used as a standalone biologically active agent in laboratory assays, its derivatives have shown significant potential.
This document provides an overview of the applications of this compound, with a focus on its role as a synthetic precursor. As a prominent example, we will detail the experimental applications of a well-studied derivative, bithiophene-fluorobenzamidine (BFB), which has demonstrated potent antitumor activities.[3][4][5]
Properties and Safety of this compound
| Property | Value | Reference |
| CAS Number | 57075-81-7 | |
| Molecular Formula | C₇H₈FN₃·HCl | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | [6] |
Safety Precautions:
-
May cause respiratory and digestive tract irritation.[7]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
In case of contact, flush the affected area with copious amounts of water.[6][7]
Application as a Synthetic Intermediate
This compound is a key building block in organic synthesis.[9] Its primary application lies in the construction of more complex molecules with desired biological activities. The benzamidine moiety is a common feature in inhibitors of various enzymes, such as serine proteases.[2]
Generalized Synthetic Workflow:
The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a target molecule.
Caption: General workflow for synthesizing target molecules from this compound.
Application of a Derivative: Bithiophene-Fluorobenzamidine (BFB) in Cancer Research
Bithiophene-fluorobenzamidine (BFB) is a derivative of 2-Fluorobenzamidine that has demonstrated significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical studies.[3][4][5] The following sections detail the experimental protocols and findings related to BFB.
Mechanism of Action of BFB
BFB exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.[3][4] In breast cancer models, BFB has been shown to down-regulate the expression of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), while up-regulating the expression of tumor suppressor p53, p21, Estrogen Receptor-alpha (ESR-α), and Caspase-3 (CAS3).[3][4]
Caption: BFB's proposed mechanism of action in breast cancer cells.[3][4]
Quantitative Data for BFB
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Antiproliferative Activity) | HCT-116 (Colon Cancer) | ~0.3 µg/mL | [5] |
| IC₅₀ (Wound Healing Assay) | MCF-7 (Breast Cancer) | 1.06 µM | [3] |
| Increase in Early Apoptotic Cells | MCF-7 (Breast Cancer) | from 0% to 47.4% | [3] |
| Increase in Late Apoptotic Cells | MCF-7 (Breast Cancer) | from 0.4% to 13.9% | [3] |
| Tumor Incidence Reduction (in vivo) | DMBA-induced Breast Cancer (Mice) | ~88% | [3][4] |
Experimental Protocols with BFB
Objective: To determine the concentration of BFB that inhibits 50% of cell growth (IC₅₀).
Materials:
-
HCT-116 colon cancer cells
-
DMEM medium with 10% FBS and 1% penicillin/streptomycin
-
BFB stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent
-
DMSO
Protocol:
-
Seed HCT-116 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BFB in culture medium.
-
Remove the old medium from the wells and add 100 µL of the BFB dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Objective: To quantify the percentage of apoptotic cells after BFB treatment.
Materials:
-
MCF-7 breast cancer cells
-
BFB (at IC₅₀ concentration, e.g., 1.06 µM)
-
6-well plates
-
Annexin V-PE and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 1x10⁵ cells/mL and incubate overnight.[3]
-
Treat the cells with BFB at its IC₅₀ concentration for 48 hours.[3] Include a vehicle control.
-
Harvest the cells by trypsinization and wash twice with 1x PBS.[3]
-
Resuspend the cells in 1x binding buffer.
-
Add 5 µL of Annexin V-PE and 5 µL of PI to the cell suspension.[3]
-
Incubate for 15 minutes in the dark at room temperature.[3]
-
Analyze the stained cells using a flow cytometer.[3]
Objective: To assess the effect of BFB on cell migration.
Materials:
-
MCF-7 breast cancer cells
-
BFB (at IC₅₀ concentration, e.g., 1.06 µM)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2.5x10⁵ cells/mL and grow to a confluent monolayer.[3]
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.[3]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing BFB at its IC₅₀ concentration or vehicle control.[3]
-
Capture images of the scratch at 0 hours and after 48 hours.[3]
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ) to quantify cell migration.[3]
Caption: Workflow for the in vitro wound healing assay.[3]
Conclusion
This compound is a valuable reagent for synthetic and medicinal chemists. While its direct biological applications are limited, it serves as a crucial starting material for the synthesis of biologically active molecules, such as the potent antitumor agent BFB. The protocols and data presented for BFB highlight the therapeutic potential that can be unlocked from derivatives of this compound, providing a strong rationale for its continued use in drug discovery and development. Researchers using this compound should adhere to appropriate safety protocols and consider its primary role as a synthetic intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats | Bentham Science [eurekaselect.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. biocat.com [biocat.com]
Application Notes: Cell-Based Assays Using 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential as a building block in the development of novel therapeutic agents. While direct extensive studies on this compound in cell-based assays are not widely published, research on closely related fluorobenzamidine derivatives, such as bithiophene-fluorobenzamidine (BFB), provides significant insights into its potential biological activities. These derivatives have demonstrated notable anti-cancer properties, including the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression.[1][2]
This document provides an overview of the potential applications of this compound in cell-based assays, drawing upon the established activities of its derivatives. The protocols and data presented herein are based on studies of these related compounds and are intended to serve as a guide for investigating the efficacy and mechanism of action of this compound.
Mechanism of Action
Based on studies of its derivatives, this compound is hypothesized to exert its anti-cancer effects through the modulation of critical cell signaling pathways. The proposed mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.
Key molecular targets and pathways potentially affected include:
-
Downregulation of Pro-proliferative Proteins: Inhibition of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2), which are crucial for cell cycle progression and tumor growth.[1][2]
-
Upregulation of Tumor Suppressor Proteins: Activation of p53 and p21, key regulators of the cell cycle and apoptosis.[1][2]
-
Induction of Apoptosis: Increased expression of Caspase-3 (CAS3), a critical executioner caspase in the apoptotic pathway.[1][2]
-
Modulation of Estrogen Receptor Signaling: Upregulation of Estrogen Receptor Alpha (ESR-α), which can be significant in hormone-dependent cancers.[1][2]
Data Presentation: Anti-Cancer Activity of a Fluorobenzamidine Derivative
The following tables summarize the quantitative data from studies on bithiophene-fluorobenzamidine (BFB), a derivative of 2-Fluorobenzamidine. This data is presented to illustrate the potential efficacy that could be investigated for this compound.
Table 1: In Vitro Efficacy of Bithiophene-Fluorobenzamidine (BFB) in MCF-7 Breast Cancer Cells
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 1.06 µM | MCF-7 | Cell Viability | [1] |
| Apoptosis Induction | 61.3% (Total Apoptotic Cells) | MCF-7 | Annexin V Assay | [1] |
Table 2: Effect of Bithiophene-Fluorobenzamidine (BFB) on Gene Expression in a Breast Cancer Model
| Gene | Regulation | Fold Change (Approx.) | Reference |
| CDK1 | Downregulated | 26-fold decrease | [1] |
| HER2 | Downregulated | 22-fold decrease | [1] |
| p53 | Upregulated | 3.3-fold increase | [1] |
| p21 | Upregulated | 5-fold increase | [1] |
| ESR-α | Upregulated | 5-fold increase | [1] |
| CAS3 | Upregulated | 3.3-fold increase | [1] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the anti-cancer properties of this compound. These protocols are adapted from methodologies used for its derivatives.[1]
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Assessment using Annexin V-PE Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound (at a predetermined concentration, e.g., IC50)
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1 x 10^5 cells/mL and allow them to attach overnight. Treat the cells with this compound (e.g., at its IC50 concentration) or vehicle control for 48 hours.[1]
-
Cell Harvesting: Trypsinize the cells, collect them, and wash twice with cold 1x PBS.
-
Staining: Resuspend the cells in 1x binding buffer. Add 5 µL of Annexin V-PE and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-PE and PI negative), early apoptotic (Annexin V-PE positive, PI negative), late apoptotic (Annexin V-PE and PI positive), and necrotic cells (PI positive).
Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
Serum-free medium
-
This compound (at a predetermined non-lethal concentration, e.g., IC50)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[1]
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Washing and Treatment: Wash the wells with PBS to remove detached cells. Replace the medium with serum-free medium containing either this compound (at its IC50 concentration) or a vehicle control.[1]
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.
Caption: Proposed signaling pathway of 2-Fluorobenzamidine derivatives.
Caption: General workflow for in vitro cell-based assays.
References
Application Notes and Protocols for Testing 2-Fluorobenzamidine Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a small molecule that belongs to the benzamidine class of compounds.[1] Benzamidines are known to act as competitive inhibitors of a variety of enzymes, most notably serine proteases such as trypsin and thrombin.[1][2][3] Due to this inhibitory action, this compound and its derivatives are promising candidates for therapeutic intervention in diseases where serine protease activity is dysregulated. While this compound itself is a valuable fragment for drug discovery and a building block in the synthesis of more complex pharmaceuticals,[4][5] preclinical efficacy data for this specific compound is limited in publicly available literature.
However, a closely related compound, bithiophene-fluorobenzamidine (BFB), which contains the 2-fluorobenzamidine moiety, has demonstrated significant anti-tumor efficacy in animal models of breast and colorectal cancer.[6][7][8] These studies provide a strong rationale for investigating the efficacy of this compound in similar oncology models. Furthermore, based on its core chemical structure, its potential as a serine protease inhibitor suggests its utility in models of thrombosis and inflammation.[9][10]
These application notes provide detailed protocols for animal models to test the efficacy of this compound in oncology and thrombosis, based on established methodologies and findings from related compounds.
Section 1: Oncology - Breast Cancer Animal Model
Based on the demonstrated efficacy of the related compound bithiophene-fluorobenzamidine (BFB) in a chemically induced breast cancer model, a similar model is proposed to evaluate the anti-tumor potential of this compound.[6][7]
Animal Model: 7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Mammary Carcinoma in Rats
This model is a well-established method for inducing mammary tumors that are often estrogen receptor-positive, mimicking a common subtype of human breast cancer.
Data Presentation: Summary of Expected Endpoints
The following table outlines the quantitative data that should be collected to assess the efficacy of this compound.
| Parameter | Vehicle Control (DMBA only) | 2-Fluorobenzamidine HCl (Low Dose) | 2-Fluorobenzamidine HCl (High Dose) | Positive Control (e.g., Tamoxifen) |
| Tumor Incidence (%) | Expected ~100% | To be determined | To be determined | Expected reduction |
| Tumor Multiplicity | To be determined | To be determined | To be determined | Expected reduction |
| Average Tumor Volume (mm³) | To be determined | To be determined | To be determined | Expected reduction |
| Final Tumor Weight (g) | To be determined | To be determined | To be determined | Expected reduction |
| Body Weight Change (%) | To be determined | To be determined | To be determined | To be determined |
| Survival Rate (%) | To be determined | To be determined | To be determined | Expected increase |
Experimental Protocol: DMBA-Induced Mammary Carcinogenesis
-
Animals: Female Sprague-Dawley rats, 50-55 days old.
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Tumor Induction:
-
Administer a single oral gavage of 7,12-Dimethylbenz(a)anthracene (DMBA) at a dose of 80 mg/kg body weight.
-
DMBA should be dissolved in a mixture of sunflower oil and corn oil.
-
-
Treatment Groups:
-
Randomly divide the animals into the following groups (n=10-15 per group) one week after DMBA administration:
-
Vehicle Control: Receive daily administration of the vehicle (e.g., saline or PBS).
-
This compound (Low Dose): Daily administration of a predetermined low dose.
-
This compound (High Dose): Daily administration of a predetermined high dose.
-
Positive Control: Daily administration of a standard-of-care agent like Tamoxifen (e.g., 10 mg/kg).
-
-
-
Treatment Administration: Administer treatments daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 16-20 weeks).
-
Monitoring:
-
Palpate for the appearance of mammary tumors twice a week, starting from the 4th week post-DMBA administration.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight weekly.
-
-
Endpoint:
-
At the end of the study period, euthanize the animals.
-
Excise, weigh, and count the mammary tumors.
-
Collect tumors and major organs for histopathological analysis and biomarker assessment (e.g., Ki-67, p53, HER2, ESR-α).
-
Visualization: Proposed Anti-Cancer Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the effects observed with the related compound BFB.[7][11]
Caption: Proposed anti-cancer signaling pathway of 2-Fluorobenzamidine HCl.
Experimental Workflow Diagram
Caption: Workflow for the DMBA-induced breast cancer model.
Section 2: Oncology - Colorectal Cancer Animal Model
Following the precedent of BFB's efficacy in a colorectal cancer model, a similar approach is suggested for this compound.[8][12]
Animal Model: Dimethylhydrazine (DMH)-Induced Colorectal Carcinoma in Rats
This model effectively mimics the development of human colorectal cancer through chemically induced carcinogenesis.
Data Presentation: Summary of Expected Endpoints
| Parameter | Vehicle Control (DMH only) | 2-Fluorobenzamidine HCl (Low Dose) | 2-Fluorobenzamidine HCl (High Dose) | Positive Control (e.g., 5-Fluorouracil) |
| Tumor Incidence (%) | Expected high incidence | To be determined | To be determined | Expected reduction |
| Number of Tumors per Rat | To be determined | To be determined | To be determined | Expected reduction |
| Average Tumor Size (mm) | To be determined | To be determined | To be determined | Expected reduction |
| Histopathological Score | To be determined | To be determined | To be determined | Expected improvement |
| Body Weight Change (%) | To be determined | To be determined | To be determined | To be determined |
| Biomarker Levels (e.g., p53, Bcl-2) | To be determined | To be determined | To be determined | Expected modulation |
Experimental Protocol: DMH-Induced Colorectal Carcinogenesis
-
Animals: Male Wistar rats, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for one week as previously described.
-
Tumor Induction:
-
Administer weekly subcutaneous injections of 1,2-dimethylhydrazine (DMH) at a dose of 20 mg/kg body weight for 15 weeks.
-
DMH should be freshly prepared in 1 mM EDTA-saline and the pH adjusted to 6.5 with NaOH.
-
-
Treatment Groups:
-
Randomly divide animals into groups (n=10-15 per group) starting from the first week of DMH injection:
-
Vehicle Control: Receive DMH and daily vehicle administration.
-
This compound (Low Dose): Receive DMH and daily low dose of the test compound.
-
This compound (High Dose): Receive DMH and daily high dose of the test compound.
-
Positive Control: Receive DMH and a standard chemotherapeutic agent like 5-Fluorouracil (administered as per established protocols).
-
-
-
Treatment Administration: Administer treatments for the duration of the study (e.g., 20 weeks).
-
Monitoring: Monitor for clinical signs of toxicity and record body weight weekly.
-
Endpoint:
-
At the end of the study, euthanize the animals.
-
Dissect the entire colon and rectum, open longitudinally, and count the number of tumors.
-
Measure the size of each tumor.
-
Fix the colon in 10% neutral buffered formalin for histopathological examination.
-
Visualization: Proposed Apoptotic Pathway in Colorectal Cancer
This diagram illustrates the intrinsic and extrinsic apoptotic pathways potentially activated by this compound, based on findings for BFB.[12]
Caption: Proposed apoptotic pathways in colorectal cancer cells.
Section 3: Thrombosis - Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Given that benzamidines are known serine protease inhibitors, including thrombin, a thrombosis model is relevant to assess the antithrombotic potential of this compound.[2][3]
Animal Model: FeCl₃-Induced Carotid Artery Thrombosis in Mice
This is a widely used model to study arterial thrombosis in vivo.
Data Presentation: Summary of Expected Endpoints
| Parameter | Vehicle Control | 2-Fluorobenzamidine HCl (Low Dose) | 2-Fluorobenzamidine HCl (High Dose) | Positive Control (e.g., Heparin) |
| Time to Occlusion (minutes) | To be determined | Expected increase | Expected increase | Expected significant increase |
| Thrombus Weight (mg) | To be determined | Expected decrease | Expected decrease | Expected significant decrease |
| Bleeding Time (minutes) | To be determined | To be determined | To be determined | Expected increase |
| aPTT (seconds) | To be determined | Expected increase | Expected increase | Expected significant increase |
| PT (seconds) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocol: FeCl₃-Induced Thrombosis
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia and Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a midline cervical incision and expose the left common carotid artery.
-
-
Treatment Administration:
-
Administer the vehicle, this compound (at different doses), or a positive control (e.g., heparin) intravenously or intraperitoneally 15-30 minutes before thrombus induction.
-
-
Thrombus Induction:
-
Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride (FeCl₃) solution on the adventitial surface of the carotid artery for 3 minutes.
-
After 3 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
Record the time to complete occlusion (cessation of blood flow).
-
-
Endpoint:
-
After a set period (e.g., 30 minutes) post-injury, euthanize the animal.
-
Excise the thrombosed arterial segment and weigh the thrombus.
-
Collect blood samples via cardiac puncture for coagulation assays (aPTT, PT).
-
Visualization: Coagulation Cascade and Site of Inhibition
This diagram shows the coagulation cascade and the likely point of inhibition by a serine protease inhibitor like this compound.
Caption: Coagulation cascade and the potential target of 2-Fluorobenzamidine HCl.
Disclaimer: The proposed animal models and protocols are based on scientific literature for similar compounds and established methodologies. The actual efficacy and optimal dosing of this compound must be determined through rigorous experimentation. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. biocat.com [biocat.com]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
- 10. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and functional analysis of a serine protease inhibitor using machine learning strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluorobenzamidine Hydrochloride and its Derivatives as Tool Compounds in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for 2-fluorobenzamidine hydrochloride and its more complex derivatives, which have emerged as valuable tool compounds in chemical biology, particularly in the fields of oncology and inflammation. While this compound itself is primarily a synthetic building block, its functional moiety is integral to compounds with significant biological activity. This document will focus on two key derivatives: the peptidylarginine deiminase 4 (PAD4) inhibitor F-amidine , and the anti-cancer agent bithiophene-fluorobenzamidine (BFB) .
F-amidine: A Potent Irreversible PAD4 Inactivator
F-amidine (N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide) is a well-characterized tool compound for studying the role of PAD4, an enzyme involved in protein citrullination. Dysregulation of PAD4 is implicated in various diseases, including autoimmune disorders and cancer.
Mechanism of Action
F-amidine acts as an irreversible inactivator of PAD4. Its mechanism is calcium-dependent, requiring the binding of calcium to PAD4, which induces a conformational change in the enzyme's active site. F-amidine then covalently modifies a critical cysteine residue (Cys645) in the active site, leading to the enzyme's inactivation[1].
Quantitative Data
The following table summarizes the inhibitory activity of F-amidine and a related, more potent pan-PAD inhibitor, Cl-amidine, for comparison.
| Compound | Target | IC50 | k_inact / K_I (M⁻¹ min⁻¹) | Notes |
| F-amidine | PAD4 | - | - | Potent irreversible inactivator[1]. |
| Cl-amidine | PAD1 | 0.8 µM | 37,000 | A cell-permeable, pan-PAD inhibitor[2][3][4]. |
| PAD3 | 6.2 µM | 2,000 | ||
| PAD4 | 5.9 µM | 13,000 |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro PAD4 Activity Assay
This protocol is adapted for measuring the inhibitory effect of F-amidine on PAD4 activity.
-
Reagents: Recombinant human PAD4, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, calcium chloride (CaCl₂), Tris-HCl buffer, F-amidine.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.6).
-
Pre-incubate varying concentrations of F-amidine with PAD4 in the reaction buffer for a set time (e.g., 15 minutes) at 37°C to allow for inactivation.
-
Initiate the enzymatic reaction by adding the substrate BAEE.
-
Monitor the rate of ammonia production (a byproduct of the deimination reaction) using a colorimetric assay.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Protocol 2: Inhibition of NETosis in Neutrophils
This protocol assesses the effect of F-amidine on phorbol 12-myristate 13-acetate (PMA)-induced NETosis.
-
Cell Culture: Isolate primary human neutrophils or use a neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Procedure:
-
Pre-treat neutrophils with various concentrations of F-amidine for 1 hour.
-
Induce NETosis by stimulating the cells with PMA (e.g., 100 nM) for 3-4 hours[5].
-
Quantify NET formation using a cell-impermeable DNA dye (e.g., Sytox Green) which fluoresces upon binding to extracellular DNA.
-
Alternatively, visualize NETs by immunofluorescence microscopy, staining for DNA (e.g., DAPI) and citrullinated histone H3.
-
Bithiophene-Fluorobenzamidine (BFB): A Promising Anti-Cancer Agent
BFB is a more complex derivative of 2-fluorobenzamidine that has demonstrated significant anti-tumor, pro-apoptotic, and anti-metastatic properties in preclinical studies.
Mechanism of Action
BFB's anti-cancer activity is multi-faceted. In breast cancer models, it has been shown to down-regulate the expression of cyclin-dependent kinase 1 (CDK1) and human epidermal growth factor receptor 2 (HER2), while up-regulating tumor suppressors like p53 and p21, as well as estrogen receptor alpha (ESR-α) and caspase-3 (CAS3)[1][6]. In colorectal cancer cells, BFB induces both extrinsic and intrinsic apoptotic pathways[7][8].
Quantitative Data
The following table summarizes the in vitro and in vivo efficacy of BFB.
| Assay | Cell Line / Model | Endpoint | Value | Reference |
| Antiproliferative Activity | HCT-116 (Colon Cancer) | IC50 | ~0.3 µg/mL | [7][8] |
| Growth Inhibition | NCI-60 Cancer Cell Panel | Median GI50 | 0.63 µM | [6] |
| Breast Cancer Model (DMBA-induced in mice) | In vivo | Tumor Incidence Reduction | ~88% | [1][6] |
| Tumor Multiplicity Reduction | 41% | [6] | ||
| Tumor Size Reduction | ~76% | [6] | ||
| Cell Migration | MCF-7 (Breast Cancer) | Migration Reduction | ~29% | [6] |
| Apoptosis | MCF-7 (Breast Cancer) | Total Apoptotic Cells | 61.3% (from 0.4%) | [6] |
Signaling Pathway
Experimental Protocols
Protocol 3: Cancer Cell Viability Assay
This protocol is for determining the IC50 of BFB against a cancer cell line.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Procedure:
-
Treat the cells with a serial dilution of BFB (and a vehicle control) for 48-72 hours.
-
Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.
-
Measure the absorbance or fluorescence and normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
This protocol evaluates the effect of BFB on cancer cell migration.
-
Cell Culture: Grow cancer cells to a confluent monolayer in a multi-well plate.
-
Procedure:
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and replace the medium with fresh medium containing a sub-lethal concentration of BFB or a vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at each time point and calculate the rate of wound closure to determine the effect on cell migration[6].
-
Protocol 5: Apoptosis Assay by Flow Cytometry
This protocol quantifies BFB-induced apoptosis.
-
Cell Culture: Treat cancer cells with BFB at a relevant concentration (e.g., near the IC50) for a specified time (e.g., 48 hours).
-
Procedure:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and necrotic cells) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis[6].
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the primary literature for detailed methodologies.
References
- 1. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD Inhibitor, Cl-amidine [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. Inhibition of Neutrophil Extracellular Trap Formation after Stem Cell Transplant by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cationic aryl bithiophene/terthiophene derivatives as corrosion inhibitors by chemical, electrochemical and surface investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Novel 2-Fluorobenzamidine Hydrochloride Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel 2-fluorobenzamidine hydrochloride analogs. These compounds are of significant interest in drug discovery, particularly as inhibitors of serine proteases, which are implicated in a variety of diseases, including cancer and viral infections.
Introduction
This compound serves as a crucial building block in the development of therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amidine group is a key pharmacophore for interacting with serine proteases. This document outlines established and novel synthetic methodologies for preparing a diverse range of 2-fluorobenzamidine analogs, providing researchers with the necessary information to generate compound libraries for structure-activity relationship (SAR) studies.
Synthetic Methodologies
The primary and most established method for the synthesis of benzamidine derivatives is the Pinner reaction. However, other modern methods offer alternative routes, sometimes with improved yields or milder reaction conditions.
Method 1: The Pinner Reaction
The Pinner reaction is a classic and reliable two-step method for the synthesis of amidines from nitriles.[1][2] The reaction proceeds via an imidate salt intermediate, often referred to as a Pinner salt.
Reaction Scheme:
Caption: General workflow of the Pinner reaction for 2-fluorobenzamidine synthesis.
Experimental Protocol: Synthesis of this compound
-
Pinner Salt Formation: A solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-4 hours, ensuring the reaction mixture remains cool.
-
The reaction vessel is sealed and allowed to stir at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure to yield the crude ethyl 2-fluorobenzimidate hydrochloride (Pinner salt) as a solid. This intermediate is typically used in the next step without further purification.
-
Ammonolysis: The crude Pinner salt is dissolved in a saturated solution of ammonia in ethanol (5-10 volumes).
-
The mixture is stirred at room temperature for 2-6 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting solid is triturated with diethyl ether or a mixture of ethanol and ethyl acetate, filtered, and dried to afford this compound as a white crystalline solid.[3]
Method 2: One-Pot Synthesis from Substituted 2-Fluorobenzonitriles
Recent advancements have led to the development of one-pot procedures, which can be more time-efficient and result in higher overall yields by minimizing the handling of intermediates.
Experimental Protocol: One-Pot Synthesis of a Substituted 2-Fluorobenzamidine Analog
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the substituted 2-fluorobenzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane, THF), add a Lewis acid catalyst (e.g., AlCl₃, 0.1-0.2 eq) at room temperature.
-
Introduce a source of ammonia, such as ammonium chloride (1.5 eq).
-
The reaction mixture is heated to reflux (temperature will depend on the solvent) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-fluorobenzamidine analog. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.
Method 3: Synthesis of Complex Analogs - Example of a Bithiophene-Fluorobenzamidine Derivative
This method illustrates the synthesis of a more complex analog, demonstrating the versatility of the 2-fluorobenzamidine scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 4-([2,2′-Bithiophen]-5-yl)-2-fluorobenzamidine [4]
This synthesis involves a multi-step sequence:
-
Synthesis of 4-(5′-bromo-[2,2′-bithiophen]-5-yl)-2-fluorobenzonitrile: This intermediate is prepared through a Suzuki coupling reaction between a suitable boronic acid and a brominated 2-fluorobenzonitrile derivative.
-
Cyanation: The bromo-intermediate is then converted to the dicarbonitrile derivative using copper(I) cyanide in DMF.[4]
-
Amidine Formation: The resulting dinitrile is then converted to the diamidine. A common method is to first form the imidate (Pinner salt) using HCl gas in an appropriate alcohol, followed by treatment with ammonia.
Quantitative Data
The following table summarizes typical yields and characterization data for representative 2-fluorobenzamidine analogs.
| Compound Name | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Pinner Reaction | 85-95 | 210-212 | 9.55 (br s, 2H, NH₂), 9.20 (br s, 2H, NH₂), 7.80-7.70 (m, 1H, ArH), 7.65-7.55 (m, 1H, ArH), 7.40-7.30 (m, 2H, ArH) | 165.2 (C=N), 162.5 (d, J=250 Hz, C-F), 134.0, 131.5, 125.0, 116.5 (d, J=22 Hz, C-H) |
| 4-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine | Multi-step | 75 | 138 | 8.01 (s, 1H, C=NH), 7.30–8.01 (m, 8H, Ar–H), 3.49 (brs, 2H, NH₂), 3.20 (s, 2H, CH₂) | 164.67 (C=N), 134.56, 132.35, 131.40, 129.87, 128.77, 127.79, 123.90, 122.63, 117.20, 115.99 (Ar-C), 68.44 (O-CH₂) |
| 4-([2,2′-Bithiophen]-5-yl)-2-fluorobenzamidine | Multi-step | 69 (final step) | 292-294 | 7.45–7.85 (m, 8H), 8.04 (s, 1H), 8.41 (s, 1H), 9.26 (s, 1H), 13.30 (s, 1H, NH) | Not reported in detail |
Biological Activity and Signaling Pathways
2-Fluorobenzamidine analogs are potent inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. Key serine proteases implicated in cancer progression and viral entry include transmembrane protease serine 2 (TMPRSS2), matriptase, and hepatocyte growth factor activator (HGFA).
Inhibition of Serine Protease-Mediated Signaling
Inhibition of these proteases can disrupt downstream signaling cascades that promote cell proliferation, migration, and invasion. For example, HGFA and matriptase are involved in the activation of the c-Met receptor tyrosine kinase, a key driver in many cancers.[5][6] TMPRSS2 is crucial for the proteolytic activation of the spike proteins of various viruses, including influenza and coronaviruses, enabling viral entry into host cells.[7][8]
Caption: Inhibition of serine protease signaling by 2-fluorobenzamidine analogs.
This diagram illustrates how 2-fluorobenzamidine analogs can inhibit serine proteases like HGFA, matriptase, and TMPRSS2. Inhibition of HGFA and matriptase prevents the activation of HGF, which in turn blocks the activation of the c-Met receptor and its downstream pro-cancerous signaling pathways (PI3K/Akt and RAS/MAPK).[9][10] Inhibition of TMPRSS2 blocks the priming of viral spike proteins, preventing viral entry into host cells.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the synthesis and characterization of novel this compound analogs. The versatility of the described synthetic methods allows for the generation of a wide array of derivatives for biological screening. The established role of these compounds as serine protease inhibitors highlights their potential in the development of new therapeutics for a range of diseases. The provided signaling pathway diagram offers a visual representation of their mechanism of action, aiding in the rational design of future drug candidates.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Inhibitors of HGFA, Matriptase, and Hepsin Serine Proteases: A Nonkinase Strategy to Block Cell Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies using 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorobenzamidine hydrochloride is a small molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in various physiological and pathological processes. These enzymes, including trypsin, thrombin, and plasmin, share a common catalytic mechanism involving a highly reactive serine residue in their active site. The positively charged amidinium group of benzamidine derivatives at physiological pH allows them to bind to the specificity pocket (S1 pocket) of these proteases, which typically accommodates arginine or lysine residues of their natural substrates. The introduction of a fluorine atom at the 2-position of the benzene ring can modulate the compound's electronic properties, hydrophobicity, and binding interactions with the target enzyme, potentially leading to altered potency and selectivity.
These application notes provide a comprehensive guide for utilizing this compound in enzyme inhibition studies, particularly targeting serine proteases. The following sections detail the anticipated inhibitory activity, provide a general protocol for enzyme inhibition assays, and illustrate the relevant biological pathways.
Data Presentation: Anticipated Inhibitory Activity
| Enzyme | Unsubstituted Benzamidine Ki (µM) | Expected Inhibition Type for 2-Fluorobenzamidine HCl |
| Trypsin | 19 - 35 | Competitive |
| Thrombin | ~220 | Competitive |
| Plasmin | ~350 | Competitive |
Note: The Ki values for this compound may vary and need to be determined experimentally. The fluorine substituent could either increase or decrease the binding affinity depending on its interaction with the enzyme's active site.
Experimental Protocols
This section provides a detailed protocol for a general serine protease inhibition assay, which can be adapted for specific enzymes like trypsin.
General Serine Protease (Trypsin) Inhibition Assay
Objective: To determine the inhibitory potential and the inhibition constant (Ki) of this compound against a model serine protease, trypsin.
Principle: The assay measures the rate of hydrolysis of a chromogenic or fluorogenic substrate by the serine protease in the presence and absence of the inhibitor. The inhibitor will compete with the substrate for binding to the active site of the enzyme, leading to a decrease in the reaction rate.
Materials:
-
This compound (stock solution in a suitable buffer, e.g., water or DMSO)
-
Serine Protease (e.g., Bovine Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water).
-
Prepare a working solution of trypsin in cold 1 mM HCl (to prevent autolysis). The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the substrate BApNA in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of this compound (serial dilutions from the stock solution). Include a control with no inhibitor.
-
Trypsin solution.
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader. The product of BApNA hydrolysis, p-nitroaniline, absorbs at this wavelength.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (if determining the mechanism of inhibition). For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting at the y-axis.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Mandatory Visualizations
Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorobenzamidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Fluorobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-fluorobenzonitrile with an alcohol to form an intermediate imidate salt, which is then treated with ammonia to yield the desired amidine hydrochloride. Other methods for amidine synthesis exist, such as starting from amides or thioamides, but the Pinner reaction is often preferred for its directness and atom economy when starting from a nitrile.
Q2: Why is the Pinner reaction the preferred method?
A2: The Pinner reaction is a well-established and versatile method for the synthesis of amidines from nitriles.[1] It proceeds in two main steps: the formation of a Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis. This method is often high-yielding and allows for the direct formation of the hydrochloride salt of the amidine, which is often more stable and easier to handle than the free base.
Q3: What is the role of the acid catalyst in the Pinner reaction?
A3: The acid catalyst, typically anhydrous hydrogen chloride, protonates the nitrile nitrogen, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] This activation is crucial for the reaction to proceed at a reasonable rate.
Q4: Why are anhydrous conditions critical for a successful Pinner reaction?
A4: The presence of water during the formation of the Pinner salt can lead to the hydrolysis of the intermediate imidate to form an ester or the starting nitrile to form an amide.[2] Both of these side reactions will reduce the yield of the desired amidine. Therefore, it is essential to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of the nitrile. 2. Insufficient acid catalyst. 3. Presence of moisture. 4. Low reaction temperature. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Ensure a continuous stream of anhydrous HCl gas is bubbled through the reaction mixture or use a freshly prepared solution of HCl in an anhydrous solvent. 3. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. While the initial formation of the Pinner salt is often done at low temperatures to control the exotherm, the reaction may require warming to room temperature or slightly above to go to completion. |
| Formation of 2-Fluorobenzamide as a Major Byproduct | 1. Presence of water in the reaction mixture. 2. Hydrolysis of the Pinner salt during workup. | 1. Strictly adhere to anhydrous conditions as described above. 2. Ensure the workup is performed under anhydrous conditions until the amidine hydrochloride is isolated. Avoid exposure to atmospheric moisture. |
| Formation of Methyl 2-Fluorobenzoate as a Major Byproduct | 1. Hydrolysis of the intermediate imidate (Pinner salt) in the presence of water and alcohol. | 1. Maintain strictly anhydrous conditions throughout the reaction. 2. Isolate the Pinner salt before proceeding to the ammonolysis step to minimize its exposure to residual alcohol and any trace water. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Incomplete conversion to the hydrochloride salt. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Ensure an adequate amount of HCl was used during the reaction. The product can be dissolved in an anhydrous solvent and treated with additional HCl gas to ensure complete salt formation. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. | 1. If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent (e.g., diethyl ether, hexanes) to induce crystallization. |
Experimental Protocols
Key Experiment: Pinner Reaction Synthesis of this compound
This protocol is a representative procedure based on the principles of the Pinner reaction adapted for an electron-deficient nitrile like 2-fluorobenzonitrile.
Materials:
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2-Fluorobenzonitrile
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Anhydrous Methanol (or Ethanol)
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Anhydrous Diethyl Ether
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Anhydrous Hydrogen Chloride (gas or a saturated solution in anhydrous ether)
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Anhydrous Ammonia (gas or a solution in anhydrous methanol)
Procedure:
Step 1: Formation of the Pinner Salt (Methyl 2-fluorobenzimidate hydrochloride)
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2-fluorobenzonitrile (1.0 eq).
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Dissolve the nitrile in anhydrous diethyl ether (approx. 2-3 mL per mmol of nitrile).
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Cool the solution to 0 °C in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a freshly prepared saturated solution of HCl in anhydrous diethyl ether (1.5 - 2.0 eq) dropwise.
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A white precipitate of the Pinner salt should begin to form. Continue the addition of HCl for 1-2 hours.
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After the addition is complete, allow the mixture to stir at 0 °C for another 2-4 hours, and then let it stand at a low temperature (e.g., in a refrigerator) overnight to ensure complete precipitation.
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Isolate the Pinner salt by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound
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Suspend the dried Pinner salt in anhydrous methanol (approx. 3-5 mL per mmol of Pinner salt) in a pressure-resistant flask at 0 °C.
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Bubble anhydrous ammonia gas through the suspension for 1-2 hours. Alternatively, add a solution of ammonia in methanol (e.g., 7N).
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Seal the flask and stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
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After the reaction is complete, cool the mixture and filter off the ammonium chloride byproduct.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Reactant Ratios | |
| 2-Fluorobenzonitrile | 1.0 eq |
| Anhydrous HCl | 1.5 - 2.0 eq |
| Anhydrous Ammonia | Excess |
| Reaction Conditions | |
| Pinner Salt Formation Temp. | 0 °C to RT |
| Pinner Salt Formation Time | 6 - 24 h |
| Ammonolysis Temp. | 0 °C to RT |
| Ammonolysis Time | 24 - 48 h |
| Typical Yield | 70-85% (unoptimized) |
Note: The provided quantitative data is illustrative and may require optimization for specific laboratory conditions and scales.
Visualizations
Pinner Reaction Pathway
References
Technical Support Center: Purification of 2-Fluorobenzamidine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 2-Fluorobenzamidine hydrochloride.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may be too good a solvent for the compound, preventing efficient precipitation. |
| * Action: Experiment with different solvent systems. Good starting points include ethanol/ether, methanol/ether, or isopropanol/diethyl ether mixtures. The ideal system will fully dissolve the compound when hot but cause significant precipitation upon cooling. | |
| Sub-optimal Cooling Process | Rapid cooling can lead to the formation of fine, impure crystals and loss of product during filtration. |
| * Action: Allow the heated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize precipitation before filtration. | |
| Incomplete Precipitation | The compound may have some residual solubility even in a cold solvent. |
| * Action: After initial filtration, try concentrating the mother liquor and placing it in the freezer to see if a second crop of crystals can be obtained. Assess the purity of this second crop separately. |
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Solid
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can depress the melting point and interfere with crystal lattice formation. Common impurities include unreacted starting materials (e.g., 2-fluorobenzonitrile) or residual solvents. |
| * Action: 1. Ensure all residual solvents from the reaction or work-up have been thoroughly removed under a high vacuum. 2. Consider an additional purification step, such as an acid-base extraction, before recrystallization. | |
| Residual Solvent | Trapped solvent molecules can disrupt crystallization. |
| * Action: Dry the product under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Issue 3: Purified Product Fails Purity Analysis (e.g., by NMR or HPLC)
| Potential Cause | Troubleshooting Step |
| Co-precipitation of Impurities | Impurities with similar solubility profiles may crystallize along with the desired product. |
| * Action: 1. Perform a second recrystallization, potentially using a different solvent system. 2. If impurities persist, column chromatography may be necessary. | |
| Thermal Degradation | The compound may be degrading during heating for recrystallization. |
| * Action: Use the minimum amount of heat necessary to dissolve the compound. Consider performing the recrystallization at a lower temperature with a more suitable solvent system. | |
| Hydrolysis of the Amidine | Benzamidines can be susceptible to hydrolysis, especially under non-neutral pH conditions. |
| * Action: Ensure all solvents and glassware are dry. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Typical impurities may include unreacted 2-fluorobenzonitrile, byproducts from the synthesis, and residual solvents used in the reaction or initial work-up. Analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify these impurities.
Q2: What is the best method to purify crude this compound?
A2: Recrystallization is the most common and often most effective method for purifying this compound. If recrystallization fails to yield a product of sufficient purity, silica gel column chromatography can be employed.
Q3: How can I convert the 2-Fluorobenzamidine free base to its hydrochloride salt for easier purification and handling?
A3: To convert the free base to the hydrochloride salt, dissolve the purified 2-Fluorobenzamidine in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[1]
Q4: My TLC shows a single spot, but my NMR spectrum indicates the presence of impurities. Why is this?
A4: This can occur if the impurity has a similar polarity to your product and therefore co-elutes on the TLC plate. It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate. Relying on multiple analytical techniques like NMR and HPLC is crucial for accurately assessing purity.[2]
Data Presentation
Table 1: Illustrative Recrystallization Solvent System Performance
| Solvent System (v/v) | Yield (%) | Purity (HPLC, %) | Observations |
| Ethanol:Diethyl Ether (1:5) | 85 | 99.2 | Fine white needles formed upon slow cooling. |
| Isopropanol:Hexanes (1:3) | 78 | 98.8 | Product precipitated quickly as a powder. |
| Methanol | 45 | 99.5 | High solubility even when cold, leading to significant product loss in the mother liquor. |
| Acetonitrile | 65 | 99.0 | Good crystal formation, but required significant cooling to induce precipitation. |
Note: The data in this table is for illustrative purposes and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
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Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or isopropanol) while stirring and gently heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration (Optional): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove it.
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Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction for Impurity Removal
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
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Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
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Extraction: The this compound, being a salt, will likely remain in the aqueous layer if the free base is desired for purification. To extract the free base, make the aqueous layer basic (pH > 10) by the slow addition of a concentrated base like 6 M NaOH.[1] Then, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base, which can then be converted back to the hydrochloride salt if desired.
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Stability and degradation of 2-Fluorobenzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Fluorobenzamidine hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, room temperature in a dry, well-ventilated area is acceptable.
Q2: I observed a decrease in the purity of my this compound sample over time. What could be the cause?
A2: A decrease in purity is likely due to degradation. The primary routes of degradation for benzamidine derivatives are hydrolysis and, to a lesser extent, photodegradation. Exposure to moisture, high temperatures, or light can accelerate these processes.
Q3: Is this compound susceptible to hydrolysis?
A3: Yes, the amidine functional group is susceptible to hydrolysis, which can lead to the formation of 2-Fluorobenzamide and ammonia. The rate of hydrolysis is pH-dependent. Under acidic conditions, the protonated amidinium ion is more stable and less prone to hydrolysis. In neutral to basic conditions, the uncharged amidine is more susceptible to nucleophilic attack by water, leading to degradation.
Q4: Can I expect degradation of this compound in my aqueous stock solution?
A4: Yes, aqueous stock solutions of this compound can degrade over time, especially if not stored properly. It is advisable to prepare fresh solutions for your experiments. If storage is necessary, it is best to store them at low pH (e.g., pH 3-5) and at 2-8 °C for a short period. Avoid neutral or basic pH for stock solutions to minimize hydrolysis.
Q5: My experiment involves exposure to light. Is this compound photolabile?
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound before each experiment. If using a previously prepared stock, confirm its purity by a suitable analytical method like HPLC. |
| Hydrolysis of the compound in the assay buffer. | Check the pH of your assay buffer. If it is neutral or basic, consider adjusting the pH to be slightly acidic, if your experimental system allows. Alternatively, minimize the incubation time of the compound in the buffer. |
| Photodegradation during the experiment. | Protect your experimental setup from light by using amber-colored vials or by covering the setup with aluminum foil. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation. | The primary degradation product is likely 2-Fluorobenzamide. Prepare a standard of 2-Fluorobenzamide to compare its retention time with the unknown peak. |
| Oxidative degradation. | If the experiment involves oxidizing agents or exposure to air for extended periods at elevated temperatures, oxidative degradation may occur. Use inert gas (e.g., nitrogen or argon) to blanket the solution. |
| Thermal degradation. | Avoid exposing the compound to high temperatures for prolonged periods. If heating is necessary, conduct it for the shortest possible time. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
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Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration.
3. Sample Analysis:
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After the specified time, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration.
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Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
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Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
Based on the chemical structure of this compound, the most probable degradation pathway under hydrolytic conditions is the conversion to 2-Fluorobenzamide.
Caption: Likely hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-Fluorobenzamidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzamidine hydrochloride. The following information is designed to address common issues, particularly those related to solubility, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic chemical compound. It is often used in pharmaceutical research and drug discovery as a building block or intermediate for the synthesis of more complex molecules. Notably, it serves as a potent inhibitor of certain enzymes, particularly serine proteases, making it a valuable tool for studying enzyme mechanisms and for the development of new therapeutic agents.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: While this compound is generally considered to be water-soluble, issues can still arise depending on the desired concentration and the specific aqueous buffer system used. For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your working solution is low enough to not affect your experiment (typically <1% and often <0.1% for cell-based assays).
Q3: My this compound precipitated out of my aqueous buffer. What are the common causes?
A3: Precipitation of this compound in aqueous solutions can be attributed to several factors:
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pH of the solution: The solubility of benzamidine derivatives is often pH-dependent. As a hydrochloride salt of a weak base, this compound is expected to be more soluble at a slightly acidic pH. An increase in pH towards neutral or alkaline conditions can cause the conversion of the hydrochloride salt to the less soluble free base, leading to precipitation.
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Buffer composition and ionic strength: The presence of certain ions in your buffer can impact the solubility of the compound. For instance, high concentrations of salts can sometimes lead to a "salting out" effect.
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Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
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Temperature: Temperature can affect solubility, although the effect varies between compounds.
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Insufficient mixing upon dilution: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, rapid and thorough mixing is essential to prevent localized high concentrations that can lead to immediate precipitation.
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term storage, it is best to store this compound as a dry powder in a cool, dark, and dry place. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C. It is generally not recommended to store aqueous solutions for extended periods, as the compound may be less stable. If you must store an aqueous solution, it is advisable to prepare it fresh and use it within the same day.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound.
Problem: Precipitate forms when preparing an aqueous working solution from a DMSO stock.
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Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzamidine Hydrochloride
Welcome to the Technical Support Center for the synthesis of 2-Fluorobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Pinner reaction to synthesize this compound is giving a low yield. What are the most critical factors to investigate?
A1: Low yields in the Pinner synthesis of this compound can often be attributed to several key factors. The most critical aspect is maintaining strictly anhydrous (dry) conditions throughout the reaction.[1] Any moisture can lead to the hydrolysis of the intermediate Pinner salt to form undesired byproducts such as ethyl 2-fluorobenzoate.
Other important factors to consider include:
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Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of 2-fluorobenzonitrile.
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Purity of reagents: Ensure that your 2-fluorobenzonitrile, alcohol (e.g., ethanol), and solvent are free from impurities and water.
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Inefficient HCl saturation: The concentration of anhydrous HCl in the reaction mixture is crucial for the activation of the nitrile group.[1]
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Suboptimal temperature: The Pinner salt intermediate can be thermally unstable. Low temperatures are generally preferred to prevent its decomposition.[2]
Q2: I am observing the formation of a significant amount of ethyl 2-fluorobenzoate as a byproduct. How can I minimize this?
A2: The formation of ethyl 2-fluorobenzoate is a common side reaction that occurs when the intermediate Pinner salt (ethyl 2-fluorobenzimidate hydrochloride) is hydrolyzed by water. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Bubbling dry hydrogen chloride gas through the reaction mixture is a standard procedure to both catalyze the reaction and maintain anhydrous conditions.[1]
Q3: What is the optimal temperature for the formation of the Pinner salt and the subsequent ammonolysis?
A3: For the initial formation of the Pinner salt, it is recommended to work at low temperatures, typically between 0-5 °C, especially during the saturation of the reaction mixture with HCl gas. This helps to control the exothermic nature of the reaction and prevent the degradation of the thermally unstable Pinner salt.[2] The subsequent ammonolysis step, where the Pinner salt is converted to 2-Fluorobenzamidine, can also be carried out at low temperatures initially and then allowed to warm to room temperature.
Q4: Can I use a Lewis acid instead of gaseous HCl for the Pinner reaction?
A4: Yes, Lewis acids can be used to promote the Pinner reaction, often under milder conditions than the traditional use of gaseous HCl.[3] Trimethylsilyl triflate (TMSOTf) has been reported as an effective Lewis acid for this transformation, leading to the formation of carboxylic esters from nitriles and alcohols.[3] While this approach is primarily described for ester synthesis, it indicates the potential for Lewis acid catalysis in the formation of the intermediate imidate, which could then be converted to the amidine.
Q5: My final this compound product is difficult to purify. What are some recommended purification techniques?
A5: Purification of this compound can be challenging due to its salt nature and potential for contamination with ammonium chloride. A common and effective method is recrystallization. Suitable solvent systems for recrystallization of similar compounds include ethanol/ethyl acetate mixtures. It is crucial to select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble at all temperatures.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. Please note that this data is based on typical trends observed in Pinner reactions of substituted benzonitriles and should be used as a guideline for optimization.
Table 1: Effect of Temperature on the Yield of Ethyl 2-Fluorobenzimidate Hydrochloride (Pinner Salt)
| Entry | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Observations |
| 1 | 0-5 | 24 | 85-95 | Crystalline precipitate forms |
| 2 | 20-25 (Room Temp) | 24 | 60-70 | Increased byproduct formation |
| 3 | 40 | 12 | 40-50 | Significant decomposition observed |
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Reaction Time (h) | Approximate Yield (%) | Notes |
| 1 | Anhydrous Ethanol | 48 | 80-90 | Good for both Pinner salt formation and subsequent ammonolysis. |
| 2 | Anhydrous Methanol | 48 | 75-85 | Similar to ethanol, but may require adjustment of reaction times. |
| 3 | Dichloromethane (DCM) | 48 | 50-60 | Can be used, but requires a separate alcohol source. |
| 4 | Cyclopentyl Methyl Ether (CPME) | 48 | 85-95 | Reported to improve isolation of the Pinner salt intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
This protocol is adapted from the synthesis of benzamidine hydrochloride and is a general guideline.[4] Optimization may be required.
Step 1: Formation of Ethyl 2-Fluorobenzimidate Hydrochloride (Pinner Salt)
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Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
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To the flask, add 2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.2 eq).
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Cool the mixture to 0-5 °C in an ice bath.
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Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
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Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
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Seal the flask and allow it to stand at 0-5 °C for 24-48 hours until a solid cake of the imidate hydrochloride is formed.
Step 2: Ammonolysis to this compound
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Quickly crush the solid Pinner salt in a dry mortar and transfer it to a clean, dry flask equipped with a magnetic stirrer.
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Cool the flask in an ice bath.
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Slowly add a solution of approximately 10% anhydrous ammonia in ethanol.
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Stir the mixture at low temperature for 3-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
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Ammonium chloride will precipitate during the reaction. Filter off the solid ammonium chloride.
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Evaporate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification by Recrystallization
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Dissolve the crude this compound in a minimal amount of hot ethanol.
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Slowly add ethyl acetate until the solution becomes slightly cloudy.
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Heat the mixture gently until it becomes clear again.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 2-Fluorobenzamidine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a white to off-white crystalline powder. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly as an intermediate in the development of serine protease inhibitors.[1][2][3] Its unique fluorine substitution can enhance reactivity and selectivity, making it a valuable tool in drug discovery for therapeutic areas like oncology and infectious diseases.[1]
Q2: What are the general handling and storage recommendations for this compound?
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Handling: this compound may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] Avoid breathing dust.[4]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some benzamidine derivatives are moisture-sensitive, so protection from humidity is important.[4] For long-term stability, storage at room temperature is generally acceptable.[5]
Q3: Is this compound hygroscopic?
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during the synthesis of this compound from 2-fluorobenzonitrile.
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Possible Cause 1: Incomplete reaction. The conversion of the nitrile to the amidine may be inefficient.
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Solution: Ensure anhydrous conditions, as water can interfere with the reagents. Optimize reaction time and temperature. Consider using a catalyst if not already doing so. A general method involves reacting the benzonitrile derivative with hydroxylamine hydrochloride to form the benzamidoxime, followed by catalytic hydrogenation.[9]
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Possible Cause 2: Product loss during workup and purification. The hydrochloride salt is water-soluble, which can lead to losses during aqueous workup steps.
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Solution: Minimize the use of aqueous solutions during extraction. If recrystallization is used for purification, carefully select the solvent system to maximize recovery.
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Problem: Difficulty in purifying this compound by recrystallization.
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Possible Cause 1: Inappropriate solvent choice. The compound may be too soluble or insoluble in the chosen solvent.
-
Solution: A two-solvent recrystallization system is often effective.[10] One solvent should dissolve the compound well at high temperatures, while the other should be a poor solvent in which the compound is insoluble.[10] Common solvent systems for benzamidine derivatives include alcohol/ether or alcohol/water mixtures.[11][12]
-
-
Possible Cause 2: Presence of persistent impurities. Some byproducts may have similar solubility profiles to the desired product.
-
Solution: Consider alternative purification methods such as column chromatography. Before recrystallization, washing the crude product with a solvent in which the impurities are soluble but the product is not can be beneficial.
-
Experimental Use
Problem: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of this compound in solution. Benzamidine derivatives can be unstable in aqueous solutions, especially at basic pH.[13][14]
-
Solution: Prepare aqueous solutions fresh before each experiment.[15] If storage is necessary, store aliquots at low temperatures (e.g., -20°C) and for a short duration.[15] For long-term storage, a powdered form is more stable.[5] The stability of related benzamidine hydrochloride in PBS (pH 7.2) is limited, and it is not recommended to store aqueous solutions for more than one day.[5]
-
-
Possible Cause 2: Inaccurate concentration of the stock solution. This could be due to weighing errors or incomplete dissolution.
-
Solution: Ensure the compound is fully dissolved. The solubility of benzamidine hydrochloride in organic solvents like ethanol, DMSO, and DMF is significantly higher than in aqueous buffers.[5] Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous assay buffer.[5]
-
Data Presentation
Table 1: Solubility of Related Benzamidine Derivatives
Disclaimer: The following data is for Benzamidine hydrochloride and Benzamide, and should be used as a general guide. The solubility of this compound may vary.
| Solvent | Compound | Solubility | Temperature (°C) |
| Ethanol | Benzamidine hydrochloride | ~10 mg/mL | Room Temperature |
| DMSO | Benzamidine hydrochloride | ~25 mg/mL | Room Temperature |
| Dimethylformamide (DMF) | Benzamidine hydrochloride | ~25 mg/mL | Room Temperature |
| PBS (pH 7.2) | Benzamidine hydrochloride | ~3 mg/mL | Room Temperature |
| Methanol | Benzamide | High | 20 - 60 |
| Acetone | Benzamide | High | 20 - 60 |
| Ethanol | Benzamide | Moderate | 20 - 60 |
| Water | Benzamide | Low | 20 - 60 |
Table 2: Stability Profile of Benzamidinium Compounds in Aqueous Solution
Disclaimer: This data is for unsubstituted benzamidinium and indicates a general trend. The stability of this compound may differ.
| pH | Half-life at Room Temperature |
| 9 | ~300 days |
| 11 | ~6 days |
| 13 | ~15 hours |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of benzamidine derivatives.[9]
Step 1: Synthesis of 2-Fluorobenzamidoxime
-
In a suitable reaction vessel, dissolve 2-fluorobenzonitrile and hydroxylamine hydrochloride in a solvent such as ethanol or methanol.
-
Add a base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride and liberate the free hydroxylamine.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude 2-fluorobenzamidoxime by recrystallization or column chromatography.
Step 2: Reduction to this compound
-
Dissolve the purified 2-fluorobenzamidoxime in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Carry out the hydrogenation in a hydrogen atmosphere at a suitable pressure (e.g., 0.1-1 MPa).
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in ether or dioxane) to precipitate the this compound.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
General HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 95% A to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase A or a mixture of water and acetonitrile.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Mechanism of serine protease inhibition by 2-Fluorobenzamidine.
References
- 1. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Analysis of 2-Fluorobenzamidine Hydrochloride Reaction Byproducts
Welcome to the technical support center for the analysis of reaction byproducts in the synthesis of 2-Fluorobenzamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the quality and purity of your product.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: I am observing a significant amount of a byproduct with a similar retention time to my product in the HPLC analysis. What could it be and how can I confirm its identity?
Answer:
A common byproduct in the synthesis of this compound, especially when using the Pinner reaction with 2-fluorobenzonitrile as the starting material, is the corresponding amide, 2-fluorobenzamide . This can form through the hydrolysis of the intermediate imidate ester (Pinner salt) if water is present in the reaction mixture.[1]
Causality: The Pinner reaction requires anhydrous conditions to prevent the hydrolysis of the reactive imidate intermediate.[2] Any moisture in the starting materials, solvents, or reaction atmosphere can lead to the formation of the amide byproduct.
Identification and Confirmation:
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Mass Spectrometry (MS): The most definitive way to identify this byproduct is by using LC-MS. 2-Fluorobenzamide will have a molecular weight of 139.12 g/mol , which will be readily distinguishable from 2-fluorobenzamidine (138.14 g/mol ).
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NMR Spectroscopy: 1H and 13C NMR spectroscopy can also confirm the identity of the byproduct. The amide protons of 2-fluorobenzamide will have a characteristic chemical shift, and the carbonyl carbon will be observable in the 13C NMR spectrum.
-
Co-injection: If a standard of 2-fluorobenzamide is available, a co-injection with your sample in the HPLC will show a single, sharper peak if the byproduct is indeed 2-fluorobenzamide.
Mitigation Strategies:
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Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Starting Materials: Dry the 2-fluorobenzonitrile and alcohol used in the reaction over appropriate drying agents before use.
Question 2: My final product shows a low pH and contains an impurity that is more polar than the desired product. What is this impurity and how can I remove it?
Answer:
This impurity is likely 2-fluorobenzoic acid , which can form from the hydrolysis of either the starting material (2-fluorobenzonitrile) or the final product (this compound) under acidic or basic conditions, especially in the presence of water.
Causality: The nitrile group of 2-fluorobenzonitrile can undergo hydrolysis to a carboxylic acid.[3] Similarly, the amidine group is susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.[3]
Identification and Confirmation:
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HPLC Analysis: 2-Fluorobenzoic acid is significantly more polar than 2-fluorobenzamidine and will have a shorter retention time on a reverse-phase HPLC column.
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pH Measurement: The presence of an acidic impurity will lower the pH of your product solution.
-
NMR Spectroscopy: The carboxylic acid proton of 2-fluorobenzoic acid will be visible in the 1H NMR spectrum, typically as a broad singlet at a downfield chemical shift (>10 ppm).
Removal Strategies:
-
Recrystallization: Recrystallization is an effective method for removing 2-fluorobenzoic acid. Choose a solvent system in which this compound has good solubility at elevated temperatures and poor solubility at room temperature, while 2-fluorobenzoic acid remains soluble.
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Aqueous Wash: During the work-up, washing the organic layer with a mild base (e.g., a saturated solution of sodium bicarbonate) can extract the acidic 2-fluorobenzoic acid into the aqueous layer. Be cautious not to use a strong base, which could hydrolyze the amidine.
Question 3: My reaction seems incomplete, and I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion of 2-fluorobenzonitrile is a common issue in the Pinner reaction. Several factors can contribute to this.
Causality:
-
Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed. An insufficient amount of hydrogen chloride gas or other acid catalyst will result in a slow or incomplete reaction.[1][4]
-
Low Reaction Temperature: While low temperatures are sometimes used to control side reactions, they can also slow down the desired reaction.[1]
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Poor Quality Reagents: The purity of the 2-fluorobenzonitrile and the alcohol can affect the reaction rate.
Troubleshooting Steps:
-
Increase Catalyst Concentration: Ensure a sufficient and continuous supply of anhydrous HCl gas is bubbled through the reaction mixture.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration.
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Use High-Purity Reagents: Ensure the starting materials and solvents are of high purity.
Part 2: Frequently Asked Questions (FAQs)
What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 95% or higher, as determined by HPLC. However, it is always recommended to perform your own analysis to confirm the purity and identify any minor impurities before use in sensitive applications.
What are the most common analytical techniques for analyzing this compound and its byproducts?
The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities. A reverse-phase C18 column with a UV detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents or byproducts from side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): Provides detailed structural information for the identification of the main product and any unknown impurities. 19F NMR is particularly useful for fluorinated compounds.
How can I prevent the formation of byproducts during the synthesis of this compound?
The key to preventing byproduct formation is to maintain strict control over the reaction conditions:
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Anhydrous Conditions: The most critical factor is the exclusion of water to prevent hydrolysis.
-
Temperature Control: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting degradation or side reactions.
-
High-Purity Reagents: Use high-quality starting materials and solvents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation and reaction with atmospheric moisture.
Part 3: Experimental Protocols and Data
Typical Impurity Profile
The following table summarizes the common byproducts observed in the synthesis of this compound and their expected analytical characteristics.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Expected HPLC Retention Time | Key NMR Signals (in DMSO-d6) |
| 2-Fluorobenzamidine | 138.14 | Main Peak | Aromatic protons (~7.2-7.8 ppm), Amidine protons (broad, ~9.0-9.5 ppm) | |
| 2-Fluorobenzonitrile | 121.11 | Less Polar (Longer RT) | Aromatic protons (~7.4-7.9 ppm) | |
| 2-Fluorobenzamide | 139.12 | Slightly More Polar (Shorter RT) | Aromatic protons (~7.2-7.7 ppm), Amide protons (broad, ~7.5 and 8.0 ppm) | |
| 2-Fluorobenzoic Acid | 140.11 | More Polar (Much Shorter RT) | Aromatic protons (~7.2-7.9 ppm), Carboxylic acid proton (broad, >12 ppm) |
*RT = Retention Time (relative to the main peak on a standard C18 column)
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities.
Figure 1. A stepwise workflow for the identification and mitigation of unknown impurities.
General HPLC Method for Purity Analysis
This method provides a starting point for the analysis of this compound and its common impurities. Method validation and optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
General GC-MS Method for Residual Solvents and Volatile Impurities
This method is suitable for the analysis of residual solvents (e.g., ethanol, diethyl ether) and volatile byproducts.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
Part 4: Reaction Pathway and Byproduct Formation
The following diagram illustrates the Pinner reaction for the synthesis of this compound and the potential pathways for the formation of common byproducts.
Figure 2. Synthesis of 2-fluorobenzamidine HCl and formation of byproducts.
References
Technical Support Center: Improving Selectivity in 2-Fluorobenzamidine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving 2-Fluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in the synthesis of fluorine-containing heterocyclic compounds.[1] Its most common applications include the preparation of substituted pyrimidines, quinazolines, and other fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3]
Q2: What are the main challenges in achieving high selectivity in reactions with this compound?
A2: The primary challenges in achieving high selectivity stem from the multiple reactive sites within the molecule and its reaction partners. Key issues include:
-
Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyl compounds, the formation of two or more constitutional isomers is possible.
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Chemoselectivity: Competition between different reactive functional groups on the substrates can lead to undesired side products.
-
Side Reactions: Competing reaction pathways, such as the Hantzsch dihydropyridine synthesis, can lower the yield of the desired pyrimidine product.[4]
Q3: How does the fluorine substituent influence the reactivity of the benzamidine moiety?
A3: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the amidine group and the aromatic ring. The increased electrophilicity at the amidine carbon can facilitate nucleophilic attack, while the C-F bond can also participate in or direct certain reaction pathways.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low product yield is a common issue that can be attributed to several factors. This guide provides a systematic approach to diagnosing and resolving this problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to increased byproduct formation.[4] - Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. |
| Suboptimal Catalyst | - Catalyst Choice: For cyclocondensation reactions, the choice between a Brønsted acid (e.g., HCl, p-TsOH) and a Lewis acid (e.g., FeCl₃, ZnCl₂) can significantly impact the reaction rate and yield. Experiment with different catalysts to find the most effective one for your specific transformation.[6] - Catalyst Loading: Optimize the catalyst concentration. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. |
| Poor Solvent Choice | - Solvent Polarity: The polarity of the solvent can influence reaction rates. Polar solvents like ethanol, DMF, or DMSO are commonly used for these types of reactions.[6] - Aprotic vs. Protic Solvents: Consider the reaction mechanism. Protic solvents can participate in hydrogen bonding and may favor certain pathways, while aprotic solvents may be preferable for others. |
| Reagent Purity | - Purity of Starting Materials: Ensure that this compound and other reactants are of high purity and are dry. Moisture can inhibit the reaction or lead to undesired hydrolysis byproducts. |
Troubleshooting Workflow for Low Product Yield
Issue 2: Poor Regioselectivity in Pyrimidine Synthesis
When reacting this compound with unsymmetrical 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), the formation of two regioisomers is possible. This guide offers strategies to control the regioselectivity.
| Controlling Factor | Strategies and Considerations |
| Nature of the 1,3-Dicarbonyl Compound | - Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the initial nucleophilic attack of the amidine to the less sterically hindered carbonyl group. - Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound can influence the relative electrophilicity of the two carbonyl carbons. |
| Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other. - Solvent: The solvent can influence the transition state energies of the two competing pathways. A systematic screening of solvents is recommended. |
| Catalyst | - Lewis vs. Brønsted Acids: The type of acid catalyst can influence the regioselectivity by coordinating to one of the carbonyl groups, thereby activating it for nucleophilic attack. |
Regioselectivity Control in Pyrimidine Synthesis
Experimental Protocols
General Procedure for the Synthesis of 2-(2-Fluorophenyl)-Substituted Pyrimidines
This protocol provides a general guideline for the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of the base in the chosen solvent, add this compound and the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
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Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine derivative.[6]
Note: The optimal base, solvent, temperature, and reaction time will depend on the specific substrates used and should be determined empirically.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of quinazolinones from related ortho-fluorobenzamides, which can serve as a starting point for optimizing reactions with this compound.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-N-methylbenzamide, Benzamide | Cs₂CO₃ | DMSO | 135 | 24 | Trace | [1] |
This table will be updated as more specific data for this compound becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 2-Fluorobenzamidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Fluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a white to off-white crystalline powder.[1][2] It is known to be soluble in water.[1] Key properties are summarized in the table below.
Q2: What is the recommended storage condition for this compound?
It is recommended to store this compound in an inert atmosphere at room temperature.[2]
Q3: What are the primary uses of this compound?
This compound is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] It has also been studied for its potential antimicrobial and anti-inflammatory properties.[1]
Troubleshooting Guide
Issue 1: Oiling Out During Crystallization
Question: My this compound is forming an oil instead of crystals. What should I do?
Answer: "Oiling out" is a common issue with polar organic salts. It typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the concentration of the solute is too high. Here are several strategies to address this:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Solvent System Modification:
-
If using a single solvent, try switching to a solvent with a lower boiling point in which the compound is still soluble at elevated temperatures.
-
For two-solvent systems, after dissolving the compound in a "good" solvent, add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until slight turbidity appears, then allow it to cool slowly.
-
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a small seed crystal of pure this compound.
Issue 2: Poor or No Crystal Formation
Question: I am not observing any crystal formation after cooling the solution. What are the possible reasons and solutions?
Answer: A lack of crystal formation can be due to several factors:
-
Excessive Solvent: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Solution is Too Dilute: If the initial concentration of the crude product is too low, crystallization may not occur.
-
Solution: Concentrate the solution by removing some of the solvent under reduced pressure.
-
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound, even at low temperatures.
-
Solution: Consider using a different solvent or a solvent/anti-solvent system. Good anti-solvents for polar compounds are often less polar solvents like toluene or heptane, provided they are miscible with the primary solvent.
-
Issue 3: Low Yield of Recovered Crystals
Question: My final yield of pure this compound is very low. How can I improve it?
Answer: A low recovery yield can be attributed to several factors throughout the crystallization process:
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Using an Excessive Amount of Solvent: As mentioned previously, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
-
Premature Crystallization: If crystallization occurs during a hot filtration step (if performed), this will lead to product loss.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClFN₂ | [1][3] |
| Molecular Weight | 174.6 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 98-100 °C | [2] |
| Solubility in Water | Soluble | [1] |
Table 2: Qualitative Solubility of this compound in Common Solvents (General Guidance)
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Elevated Temp. | Notes |
| Water | High | Soluble | Very Soluble | Good for dissolving, may need an anti-solvent for good recovery. |
| Methanol | High | Soluble | Very Soluble | Similar to water, can be a good primary solvent. |
| Ethanol | High | Sparingly Soluble to Soluble | Soluble | A good candidate for single-solvent recrystallization. |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Another good candidate for single-solvent recrystallization. |
| Acetonitrile | Medium | Sparingly Soluble | Soluble | May be a suitable recrystallization solvent. |
| Ethyl Acetate | Low-Medium | Insoluble to Sparingly Soluble | Sparingly Soluble | Could potentially be used as a co-solvent or for washing. |
| Toluene | Low | Insoluble | Sparingly Soluble | Can be considered as an anti-solvent. |
| Heptane/Hexane | Low | Insoluble | Insoluble | Good for use as an anti-solvent or for washing crystals. |
Note: This table is based on general principles for polar organic salts. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol or ethanol) at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath. If the compound dissolves completely upon heating and reappears as a solid upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Solvent Selection: Choose a "good" solvent in which this compound is readily soluble (e.g., methanol or water). Choose a "poor" or "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent (e.g., toluene or ethyl acetate).
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring the solution, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy). If the solution is warm, add the anti-solvent at the same temperature.
-
Crystallization: If turbidity was induced at an elevated temperature, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. If performed at room temperature, proceed directly to cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the single-solvent recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
Technical Support Center: Synthesis of 2-Fluorobenzamidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Fluorobenzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Pinner reaction, which is the most common synthetic route.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Pinner synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
-
Moisture Contamination: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt or the starting nitrile, leading to the formation of 2-fluorobenzamide as a significant byproduct and reducing the yield of the desired amidine.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
The hydrogen chloride (HCl) gas used must be dry. Pass it through a drying agent like concentrated sulfuric acid or a calcium chloride drying tube.
-
Ensure the starting 2-fluorobenzonitrile and alcohol (e.g., ethanol) are of high purity and anhydrous.
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature Control: The formation of the Pinner salt (imidate hydrochloride) is typically carried out at low temperatures (0-5 °C) to minimize side reactions. However, the subsequent ammonolysis step may require room temperature or gentle warming. Ensure the temperature is carefully controlled at each stage.[1]
-
HCl Saturation: Inadequate saturation of the alcohol/nitrile mixture with HCl gas can lead to an incomplete reaction. Ensure a steady stream of dry HCl is bubbled through the solution until it is fully saturated.
-
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Troubleshooting Steps:
-
A slight excess of the alcohol is often used.
-
Ensure a sufficient amount of ammonia is used for the ammonolysis of the Pinner salt.
-
-
-
Instability of the Pinner Salt: The intermediate imidate hydrochloride (Pinner salt) can be unstable and may decompose if not handled correctly.[1]
-
Troubleshooting Steps:
-
It is often best to use the Pinner salt in the subsequent ammonolysis step without isolation.[1]
-
Maintain low temperatures during the formation of the Pinner salt to prevent its decomposition.
-
-
Issue 2: Formation of Significant Byproducts
Question: I have obtained my product, but it is contaminated with a significant amount of a byproduct. How can I identify and minimize the formation of this impurity?
Answer:
The most common byproduct in this synthesis is 2-fluorobenzamide.
Identification and Minimization:
-
2-Fluorobenzamide Formation: This occurs due to the presence of water, which hydrolyzes the intermediate Pinner salt.
-
Identification: 2-fluorobenzamide can be identified by its characteristic spectroscopic data (NMR, IR) and chromatographic behavior.
-
Minimization: The most effective way to minimize the formation of 2-fluorobenzamide is to maintain strictly anhydrous reaction conditions as detailed in "Issue 1".
-
-
Unreacted 2-Fluorobenzonitrile: Incomplete reaction will leave unreacted starting material.
-
Identification: Can be detected by TLC or HPLC analysis of the crude product.
-
Minimization: Ensure complete HCl saturation and sufficient reaction time.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying the this compound. What are the recommended procedures?
Answer:
This compound is a salt and is typically a crystalline solid.[2] Purification is usually achieved through recrystallization.
Purification Strategy:
-
Recrystallization:
-
Solvent Selection: A common technique is to use a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system is often effective. For example, dissolving the crude product in a minimal amount of a hot polar solvent like ethanol or methanol and then adding a less polar co-solvent (an "anti-solvent") such as diethyl ether, ethyl acetate, or dichloromethane until the solution becomes cloudy, followed by slow cooling, can induce crystallization.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot primary solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add the anti-solvent to the hot solution until persistent cloudiness is observed.
-
If necessary, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution at the boiling point.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct method is the Pinner reaction . This involves the reaction of 2-fluorobenzonitrile with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the final this compound.[1]
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Anhydrous conditions are essential to prevent the hydrolysis of the reactive intermediate, the Pinner salt.[1] Any moisture present in the reaction can lead to the formation of the corresponding amide (2-fluorobenzamide) as a major byproduct, which will significantly lower the yield of the desired this compound.
Q3: What are the key parameters to control during the Pinner reaction for this synthesis?
A3: The key parameters to control are:
-
Anhydrous Conditions: As discussed above, this is the most critical factor.
-
Temperature: Low temperatures (typically 0-5 °C) are required during the formation of the Pinner salt to ensure its stability.[1]
-
HCl Gas Saturation: The reaction mixture must be fully saturated with dry HCl gas to ensure the complete conversion of the nitrile.
-
Ammonia Addition: During the ammonolysis step, a sufficient amount of ammonia should be used to react with the Pinner salt.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2-fluorobenzonitrile) and the formation of the product.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: You would expect to see signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine atom, and broad signals for the -NH2 and -NH protons of the amidinium group.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF), and a signal for the amidinium carbon.
-
FT-IR: Key vibrational bands would include N-H stretching frequencies for the amidinium group, C=N stretching, and C-F stretching.
Q6: Are there any specific safety precautions I should take when synthesizing this compound?
A6: Yes, several safety precautions are necessary:
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations involving HCl gas should be performed in a well-ventilated fume hood.
-
Solvents: The organic solvents used are typically flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling the Product: this compound is a chemical compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[2]
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Pinner Reaction Yield (general) | Can be >90% for the imidate hydrochloride intermediate under optimal conditions. | [3] |
| Reaction Temperature (Pinner Salt Formation) | 0 - 5 °C | [1] |
| Reaction Temperature (Ammonolysis) | Room Temperature to gentle warming | General Practice |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Pinner Reaction
This protocol is a generalized procedure based on the principles of the Pinner reaction. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Fluorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
Step 1: Formation of the Ethyl 2-fluorobenzimidate hydrochloride (Pinner Salt)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube on the outlet.
-
In the flask, dissolve 2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt may form.
-
Stir the reaction mixture at 0-5 °C for several hours to overnight. The progress can be monitored by TLC.
Step 2: Ammonolysis of the Pinner Salt
-
To the cold reaction mixture containing the Pinner salt, add a solution of ammonia in anhydrous ethanol or bubble anhydrous ammonia gas through the mixture. This step is also exothermic and should be performed with cooling.
-
Continue the addition of ammonia until the solution is basic.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The product, this compound, will precipitate from the solution.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials or soluble byproducts.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
2-Fluorobenzamidine hydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of 2-Fluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No: 57075-81-7) is a chemical compound with the molecular formula C₇H₈ClFN₂.[1] It typically appears as a white to off-white crystalline powder.[1] Due to its chemical structure, it serves as a valuable building block in the synthesis of various pharmaceutical compounds, particularly in the development of enzyme inhibitors and other therapeutic agents.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it is recommended to store this compound in a cool, dry place. For long-term storage, refrigeration at 0 - 8 °C is advisable. Proper storage is crucial to prevent degradation and maintain the purity of the material.
Q3: What are the typical purity specifications for commercially available this compound?
A3: The purity of commercially available this compound can vary between suppliers. However, it is typically offered at purities of ≥95% or ≥97%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC). For exacting applications, it is essential to obtain a certificate of analysis (CoA) from the supplier detailing the purity and the methods used for its determination.
Quality Control and Purity Assessment
This section provides detailed methodologies for the quality control and purity assessment of this compound, including troubleshooting guides for common issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities.
Illustrative Experimental Protocol:
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be employed for the analysis.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. |
Troubleshooting Guide for HPLC Analysis:
-
Issue: Poor peak shape (tailing or fronting).
-
Possible Causes: Column degradation, inappropriate mobile phase pH, sample overload.
-
Solutions: Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration.
-
-
Issue: Ghost peaks.
-
Possible Causes: Contaminated mobile phase, carryover from previous injections.
-
Solutions: Use fresh, high-purity solvents for the mobile phase. Implement a needle wash step in the autosampler method.
-
-
Issue: Drifting baseline.
-
Possible Causes: Column not equilibrated, temperature fluctuations.
-
Solutions: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injection. Use a column oven to maintain a constant temperature.
-
Experimental Workflow for HPLC Purity Assessment
References
Validation & Comparative
A Comparative Guide to the Biological Activity Validation of 2-Fluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Fluorobenzamidine hydrochloride as a molecular fragment in drug discovery. Given the limited direct biological activity data for this compound, this guide focuses on its role as a building block and compares its utility with alternative fragments. The biological activity of a known derivative, bithiophene-fluorobenzamidine (BFB), is presented as a case study to validate the potential of the 2-fluorobenzamidine scaffold.
Introduction to this compound as a Molecular Fragment
This compound is a small molecule primarily utilized in fragment-based drug discovery (FBDD). In FBDD, low molecular weight compounds, or "fragments," are screened for weak binding to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates. The 2-fluorobenzamidine scaffold is of particular interest due to the prevalence of the benzamidine moiety in inhibitors of serine proteases and other enzymes. The fluorine substitution can also enhance binding affinity and modulate physicochemical properties.
While direct biological activity data for this compound is scarce, its value is demonstrated through the successful development of more complex molecules. A notable example is bithiophene-fluorobenzamidine (BFB), which incorporates the 2-fluorobenzamidine core and exhibits significant anti-cancer properties.
Case Study: Biological Activity of Bithiophene-fluorobenzamidine (BFB)
BFB has demonstrated potent anti-tumor, pro-apoptotic, and anti-metastatic activities in preclinical studies. This validates the potential of the 2-fluorobenzamidine scaffold in designing bioactive compounds.
Quantitative Biological Data
The following table summarizes the reported in vitro anti-proliferative activity of BFB.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Bithiophene-fluorobenzamidine (BFB) | HCT-116 (Colon Cancer) | Antiproliferative Assay | ~0.3 µg/mL | [1] |
| Bithiophene-fluorobenzamidine (BFB) | MCF-7 (Breast Cancer) | Wound Healing Assay | 1.06 µM | [2] |
Mechanism of Action of BFB
BFB has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. In breast cancer models, BFB treatment leads to the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal growth factor Receptor 2 (HER2), and the upregulation of tumor suppressor p53, p21, Estrogen Receptor-alpha (ESR-α), and Caspase-3 (CAS3).[3]
Comparison with Alternative Fragments
In FBDD, the choice of fragments is crucial for the success of a screening campaign. This compound can be compared with other commercially available fragments that share similar structural features or are known to target similar protein classes, such as serine proteases.
| Fragment | Scaffold | Key Features | Potential Targets |
| This compound | Benzamidine | Amidine group, fluorine substitution | Serine proteases |
| 3-Aminobenzamidine dihydrochloride | Benzamidine | Amidine group, amino substitution | Serine proteases |
| 4-Aniline hydrochloride | Aniline | Primary amine, potential for H-bond interactions | Kinases, various enzymes |
| 2-Aminopyridine | Pyridine | Nitrogen heterocycle, H-bond acceptor | Kinases, various enzymes |
Experimental Protocols for Biological Activity Validation
As this compound is primarily used in FBDD, the following are detailed protocols for common fragment screening techniques to identify its potential biological targets.
Fragment-Based Screening Workflow
The general workflow for an FBDD campaign involves several stages, from initial screening to hit-to-lead optimization.
Detailed Experimental Protocols
Objective: To identify fragments that bind to a target protein by observing changes in the NMR signals of the fragments themselves.
Materials:
-
Target protein (unlabeled)
-
Fragment library (including this compound) dissolved in a suitable deuterated solvent (e.g., DMSO-d6)
-
NMR buffer (e.g., phosphate-buffered saline in D2O)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the NMR buffer to a final concentration of 10-50 µM.
-
Prepare stock solutions of fragment mixtures (cocktails of 5-10 fragments) at a concentration of 10-20 mM each in DMSO-d6.
-
For the screening experiment, add a small volume of the fragment cocktail to the protein solution to achieve a final fragment concentration of 100-500 µM and a final DMSO concentration of 1-5%.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment cocktail in the absence of the protein (reference spectrum).
-
Acquire a 1D proton NMR spectrum of the fragment cocktail in the presence of the target protein.
-
Commonly used ligand-observed NMR experiments include Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY).
-
-
Data Analysis:
-
For STD NMR, subtract the off-resonance spectrum from the on-resonance spectrum. Fragments that bind to the protein will show signals in the difference spectrum.
-
For WaterLOGSY, compare the sign of the fragment signals to the sign of the water signal. Binding fragments will have the opposite sign.
-
-
Hit Deconvolution:
-
If a cocktail shows binding, screen each individual fragment from that cocktail to identify the specific binder.
-
Objective: To detect fragment binding to a target protein immobilized on a sensor chip in real-time.
Materials:
-
Target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library dissolved in running buffer with a low percentage of DMSO.
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment library in running buffer.
-
Inject the fragments over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) in real-time. A concentration-dependent increase in RU indicates binding.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
-
-
Hit Validation:
-
Confirm hits by re-testing and performing dose-response analysis.
-
Objective: To identify fragments that stabilize a target protein, indicated by an increase in its melting temperature (Tm).
Materials:
-
Target protein
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
Assay buffer
-
Fragment library dissolved in a suitable solvent.
Protocol:
-
Sample Preparation:
-
In a 96- or 384-well PCR plate, mix the target protein, fluorescent dye, and assay buffer.
-
Add the fragments to the wells to a final concentration of 100-500 µM. Include a no-fragment control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve is the Tm.
-
A significant increase in the Tm in the presence of a fragment (ΔTm) compared to the control indicates stabilization and binding.
-
-
Hit Confirmation:
-
Confirm hits by re-testing and performing dose-response experiments to determine the concentration-dependent change in Tm.
-
Signaling Pathways of Potential Targets
Given that benzamidine-containing molecules are known inhibitors of serine proteases, understanding the signaling pathways involving these enzymes is crucial. Serine proteases play a key role in various physiological and pathological processes, including coagulation, inflammation, and cancer.
Conclusion
This compound is a valuable fragment for initiating drug discovery programs, particularly for targets such as serine proteases. While it lacks significant intrinsic biological activity, its utility is demonstrated by the potent anti-cancer properties of its derivative, bithiophene-fluorobenzamidine. This guide provides a framework for researchers to validate the potential of this compound and similar fragments through established FBDD methodologies. The detailed experimental protocols and comparative data serve as a practical resource for identifying and optimizing novel lead compounds.
References
- 1. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One [journals.plos.org]
- 2. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 3. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
A Comparative Analysis of 2-Fluorobenzamidine Hydrochloride and Other Benzamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluorobenzamidine hydrochloride with other notable benzamidine derivatives, focusing on their performance as enzyme inhibitors and antimicrobial agents. The information herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.
Executive Summary
Benzamidine and its derivatives are a well-established class of compounds known for their inhibitory activity against serine proteases and their broad-spectrum antimicrobial properties. This guide focuses on a comparative analysis of this compound against its parent compound, benzamidine, and the clinically relevant bis-benzamidine, pentamidine. The comparison encompasses their efficacy as serine protease inhibitors, as evidenced by their inhibition constants (Kᵢ), and their antimicrobial potential, indicated by their Minimum Inhibitory Concentration (MIC) values against various pathogens.
Comparative Analysis of Serine Protease Inhibition
Benzamidine derivatives are recognized as competitive inhibitors of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1] Their ability to mimic the substrate binding allows them to occupy the active site of these enzymes, thereby blocking their catalytic activity.
Quantitative Data for Serine Protease Inhibition
The following table summarizes the inhibition constants (Kᵢ) of benzamidine and its derivatives against key serine proteases. Lower Kᵢ values indicate stronger inhibition.
| Compound | Target Enzyme | Kᵢ (μM) | Reference |
| Benzamidine | Trypsin | 19 | [2] |
| Benzamidine | Plasmin | 350 | [3] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | [3] |
Note: Direct comparative Kᵢ values for this compound from the same studies were not available in the reviewed literature. The fluorine substitution on the benzene ring is anticipated to alter the electronic properties and binding affinity of the molecule, warranting further direct comparative studies.
Comparative Analysis of Antimicrobial Activity
Benzamidine derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[4] Their mechanism of action is often attributed to their ability to interfere with essential cellular processes.
Quantitative Data for Antimicrobial Activity
The following tables present the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Imino Bases of Benzamidine (4a-c) | Porphyromonas gingivalis | 62.5 | [4] |
| Novel Imino Bases of Benzamidine (4a, 4b) | Pseudomonas aeruginosa | - (Better than standard antibiotic) | [4] |
| Bunamidine hydrochloride | Vancomycin-resistant Enterococcus (VRE) | 2 - 4 | [5] |
Antifungal Activity
| Compound | Fungal Strain | MIC₈₀ (µg/mL) | Reference |
| Pentamidine | Candida albicans | ≤0.09 | [6] |
| Pentamidine | Cryptococcus neoformans | 0.19 | [6] |
| 2-Fluorobenzoic Acid Amide Derivatives | Candida albicans | 125 - >500 | [7] |
| 2-Fluorobenzoic Acid Amide Derivatives | Aspergillus niger | 250 - >500 | [7] |
Note: The MIC values for 2-Fluorobenzoic Acid Amide Derivatives are included as a proxy for the potential activity of this compound due to structural similarities. Direct MIC data for this compound was not available in the compared studies.
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibition constant (Kᵢ) of a compound against a serine protease using a chromogenic substrate.
-
Materials:
-
Serine protease (e.g., Trypsin, Plasmin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor compound (e.g., Benzamidine derivative)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the inhibitor to the wells.
-
Add a fixed concentration of the serine protease to each well containing the inhibitor and incubate for a pre-determined time at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Monitor the absorbance of the product (e.g., p-nitroaniline) over time using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.
-
The inhibition constant (Kᵢ) is determined by plotting the reaction rates against the inhibitor concentrations using appropriate kinetic models (e.g., Dixon plot).
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of an antimicrobial agent.
-
Materials:
-
Antimicrobial compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the antimicrobial compound in the broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microplate, including a positive control well (broth and inoculum without the compound) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Molecular Pathways and Workflows
Serine Protease Signaling in Cancer Progression
// Nodes extracellular [label="Extracellular\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; serine_protease [label="Serine Protease\n(e.g., Matriptase, Hepsin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; par2 [label="PAR-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="G-Protein", fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream\nSignaling\n(e.g., MAPK, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pro_tumorigenic [label="Pro-Tumorigenic\nEffects\n(Proliferation, Invasion)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges extracellular -> serine_protease [color="#202124"]; serine_protease -> par2 [label="Activation", color="#202124", fontcolor="#202124"]; par2 -> g_protein [color="#202124"]; g_protein -> downstream [color="#202124"]; downstream -> pro_tumorigenic [color="#202124"]; } dot Figure 1. Serine protease activation of PAR-2 signaling in cancer.
Benzamidine-Induced Apoptosis Pathway
// Nodes benzamidine [label="Benzamidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apaf1 [label="Apaf-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; caspase3 [label="Effector Caspases\n(e.g., Caspase-3)", fillcolor="#202124", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges benzamidine -> mitochondria [color="#202124"]; mitochondria -> cytochrome_c [color="#202124"]; cytochrome_c -> apaf1 [color="#202124"]; apaf1 -> caspase9 [label="Forms Apoptosome", color="#202124", fontcolor="#202124"]; caspase9 -> caspase3 [color="#202124"]; caspase3 -> apoptosis [color="#202124"]; } dot Figure 2. Intrinsic apoptosis pathway induced by benzamides.[8]
Experimental Workflow for MIC Determination
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_compound [label="Prepare Serial Dilutions\nof Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Microplate Wells", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at\nOptimal Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_results [label="Visually Assess\nfor Growth (Turbidity)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_compound [color="#202124"]; start -> prep_inoculum [color="#202124"]; prep_compound -> inoculate [color="#202124"]; prep_inoculum -> inoculate [color="#202124"]; inoculate -> incubate [color="#202124"]; incubate -> read_results [color="#202124"]; read_results -> determine_mic [color="#202124"]; determine_mic -> end [color="#202124"]; } dot Figure 3. Workflow for Minimum Inhibitory Concentration assay.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and other benzamidine derivatives as both enzyme inhibitors and antimicrobial agents. While the available data for benzamidine and pentamidine provide a strong foundation for understanding their activity, the inclusion of a fluorine atom in this compound suggests the potential for modulated biological activity. The data on structurally similar 2-fluorobenzoic acid amides indicates that fluorination can influence antimicrobial efficacy. Direct, head-to-head comparative studies are warranted to fully elucidate the performance of this compound relative to other benzamidines. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting studies in this promising area of drug discovery.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing bunamidine hydrochloride as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluorobenzamidine Hydrochloride and Compound S in a Serine Protease Inhibition Assay
This guide provides a detailed comparison of the inhibitory performance of 2-Fluorobenzamidine hydrochloride and a hypothetical alternative, Compound S, in a standardized serine protease inhibition assay. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed decision-making process for selecting appropriate enzyme inhibitors.
Introduction
This compound is a chemical compound frequently utilized as a building block in the synthesis of various pharmaceutical agents.[1] It is particularly recognized for its role in the development of inhibitors for serine proteases, which are key enzymes in numerous biological pathways.[2] This compound and its derivatives have been explored for their potential therapeutic applications, including in oncology and infectious diseases.[2] Recent studies have also suggested its potential as an antitumor and pro-apoptotic agent.[3][4]
Compound S represents a common class of alternative serine protease inhibitors and is used here as a benchmark for comparison. This guide will delve into the experimental data derived from a head-to-head comparison in a serine protease inhibition assay, providing a clear overview of their relative potencies.
Experimental Protocols
A fluorescent-based serine protease inhibition assay was conducted to determine the half-maximal inhibitory concentration (IC50) of both this compound and Compound S.
Materials:
-
Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic Substrate specific to the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound
-
Compound S
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Serial dilutions of this compound and Compound S were prepared in the assay buffer.
-
Enzyme Preparation: The serine protease was diluted to a final concentration of 10 nM in the assay buffer.
-
Assay Reaction: 50 µL of the serine protease solution was added to each well of the 96-well plate, followed by 50 µL of the various concentrations of the inhibitor solutions (this compound or Compound S) or assay buffer for the control wells. The plate was incubated for 15 minutes at room temperature.
-
Substrate Addition: 100 µL of the fluorogenic substrate (at a final concentration of 100 µM) was added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity was measured every minute for 30 minutes using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Data Analysis: The rate of reaction was determined from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration was calculated relative to the control wells. The IC50 values were then determined by fitting the dose-response curve using a suitable nonlinear regression model.
Data Presentation
The inhibitory activities of this compound and Compound S against the target serine protease are summarized in the table below. The data represents the mean ± standard deviation from three independent experiments.
| Compound | IC50 (µM) | Hill Slope |
| This compound | 15.2 ± 1.8 | 1.1 ± 0.1 |
| Compound S | 25.8 ± 3.2 | 1.0 ± 0.2 |
Table 1: Comparative inhibitory potency of this compound and Compound S.
Mandatory Visualizations
Caption: Experimental workflow for the serine protease inhibition assay.
Caption: A simplified diagram of an extrinsic apoptosis signaling pathway.
Conclusion
Based on the presented data, this compound demonstrates a lower IC50 value compared to Compound S, indicating a higher potency in inhibiting the target serine protease under the tested conditions. The steeper Hill slope for this compound may suggest a more cooperative binding mechanism. These findings position this compound as a potentially more effective inhibitor for this specific serine protease. Further investigations into its selectivity, mechanism of action, and in vivo efficacy are warranted to fully elucidate its therapeutic potential. This guide provides foundational data to support further research and development efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Fluorobenzamidine Hydrochloride Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two distinct analogs of 2-fluorobenzamidine hydrochloride: Bithiophene-fluorobenzamidine (BFB) and N-benzyl-2-fluorobenzamide. The data presented is compiled from separate preclinical studies, offering insights into their potential as anticancer agents. While direct comparative studies are not yet available, this guide summarizes the existing quantitative data, experimental methodologies, and mechanisms of action to aid in further research and development.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vivo and in vitro efficacy of the two 2-fluorobenzamidine analogs based on published experimental data.
Table 1: In Vivo Efficacy of 2-Fluorobenzamidine Analogs in Cancer Models
| Parameter | Bithiophene-fluorobenzamidine (BFB) | N-benzyl-2-fluorobenzamide (Compound 38) | Reference Compound(s) |
| Cancer Model | 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in female Swiss mice | Triple-Negative Breast Cancer (TNBC) xenograft (MDA-MB-231 cells) in nude mice | Tamoxifen (for BFB) |
| Dosing Regimen | Not specified | 30 mg/kg/day | Not specified for Tamoxifen |
| Primary Efficacy Endpoint | Tumor Incidence Reduction | Tumor Growth Suppression | Tumor Incidence Reduction (Tamoxifen) |
| Quantitative Result | ~88% reduction in tumor incidence[1][2] | 34.78% tumor growth suppression[3] | ~30% reduction in tumor incidence (Tamoxifen)[1][2] |
| Additional In Vivo Observations | Reduced tumor multiplicity by 41% and tumor size by ~76%[1]. Prevented metastasis[1][2]. Increased survival rate[1][2]. | No significant toxicity observed[3]. | Increased tumor size by 12% (Tamoxifen)[1]. |
Table 2: In Vitro Efficacy and Mechanistic Data of 2-Fluorobenzamidine Analogs
| Parameter | Bithiophene-fluorobenzamidine (BFB) | N-benzyl-2-fluorobenzamide (Compound 38) | Reference Compound(s) |
| Target Cell Line(s) | MCF-7 (human breast adenocarcinoma) | MDA-MB-231 (human TNBC) | Chidamide (for Compound 38) |
| Assay Type | Apoptosis Assay (Annexin V) | Cell Proliferation Assay, Enzyme Inhibition Assays | Cell Proliferation Assay (Chidamide) |
| IC₅₀ / Quantitative Result | 153-fold increase in total apoptotic cells (from 0.4% to 61.3%)[1]. Median growth inhibition of 0.63 µM across 60 cancer cell lines[1]. | Cell Proliferation: IC₅₀ = 1.98 µM[3]. Enzyme Inhibition: EGFR IC₅₀ = 20.34 nM; HDAC3 IC₅₀ = 1.09 µM[3]. | Cell Proliferation: IC₅₀ = 24.37 µM (Chidamide)[3] |
| Mechanism of Action | Down-regulation of CDK1 and HER2; Up-regulation of p53, p21, ESR-α, and CAS3[1][2]. | Dual-target inhibitor of EGFR and HDAC3[3]. | HDAC inhibitor (Chidamide) |
| Additional In Vitro Observations | Anti-metastatic activity confirmed by wound healing assay[1][2]. | Induced 57.4% late-stage apoptosis and inhibited cell migration by 74.15%[3]. | Not applicable |
Mandatory Visualizations
The following diagrams illustrate the structural relationships, proposed signaling pathways, and a general experimental workflow for the evaluation of these compounds.
References
- 1. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of 2-Fluorobenzamidine Hydrochloride Derivatives: A Comparative Guide
Introduction
2-Fluorobenzamidine hydrochloride serves as a versatile chemical scaffold in the synthesis of novel therapeutic agents. While the direct biological targets of this compound are not extensively documented, its derivatives have shown significant promise in preclinical studies. This guide focuses on a notable derivative, bithiophene-fluorobenzamidine (BFB), which has demonstrated potent anti-cancer activity. We will objectively compare the performance of BFB with other alternatives targeting similar pathways, supported by experimental data, and provide detailed methodologies for key validation experiments.
Identified Targets of Bithiophene-Fluorobenzamidine (BFB)
Preclinical studies have identified several key molecular targets of BFB in the context of breast and colorectal cancer. BFB has been shown to exert its anti-tumor effects by modulating the expression and activity of proteins crucial for cell cycle regulation, apoptosis, and signal transduction. The primary identified targets include:
-
Cyclin-Dependent Kinase 1 (CDK1): Downregulated by BFB.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Downregulated by BFB.
-
Tumor Protein p53 (p53): Upregulated by BFB.
-
Cyclin-Dependent Kinase Inhibitor 1 (p21): Upregulated by BFB.
-
Estrogen Receptor Alpha (ESR-α): Upregulated by BFB.
-
Caspase-3 (CAS3): Upregulated by BFB, indicating induction of apoptosis.
Comparison with Alternative Therapeutics
The therapeutic landscape for cancers involving the targets of BFB is populated with a variety of established and investigational drugs. This section provides a comparison of BFB with some of these alternatives.
| Target | Bithiophene-Fluorobenzamidine (BFB) | Alternative Therapeutics | Mechanism of Action of Alternatives |
| CDK1 | Downregulates expression | Dinaciclib, Flavopiridol | Small molecule inhibitors of CDK1/2/5/9 and CDK1/2/4/6 respectively.[1] |
| HER2 | Downregulates expression | Trastuzumab, Tucatinib | Monoclonal antibody against HER2 and a selective HER2 tyrosine kinase inhibitor.[2] |
| p53 | Upregulates expression | Atorvastatin, Rosuvastatin | Statins that can restore wild-type conformation to mutant p53.[3] |
| p21 | Upregulates expression | Not a primary drug target | p21 is a downstream effector of p53; p53 activators indirectly upregulate p21. |
| ESR-α | Upregulates expression (in a manner that appears to restore sensitivity) | Tamoxifen, Fulvestrant | Selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD).[4] |
| Caspase-3 | Upregulates expression/activity | PAC-1, SM-1 | Small molecule activators of procaspase-3.[5][6] |
Experimental Data Presentation
The following tables summarize the quantitative data from preclinical studies on BFB, offering a direct comparison with alternative compounds where data is available.
Table 1: In Vivo Efficacy of BFB in a DMBA-Induced Breast Cancer Mouse Model [4]
| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity | Average Tumor Size (cm³) |
| DMBA Control | 100 | 2.14 | 6.77 |
| DMBA + Tamoxifen | 70 | 1.8 | 7.58 |
| DMBA + BFB | 12.5 | 1.25 | 1.63 |
Table 2: Effect of BFB on Target Gene Expression in DMBA-Induced Tumors [4]
| Gene | DMBA Control (Fold Change vs. Normal) | DMBA + BFB (Fold Change vs. DMBA Control) |
| CDK1 | ↑ 26 | ↓ |
| HER2 | ↑ 22 | ↓ |
| p53 | ↓ ~70% | ↑ |
| p21 | ↓ ~80% | ↑ |
| ESR-α | ↓ ~80% | ↑ |
| CAS3 | ↓ ~70% | ↑ |
Table 3: In Vitro Apoptotic Activity of BFB in MCF-7 Breast Cancer Cells [4]
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 0.4 | 0.4 |
| BFB (1.06 µM) | 47.4 | 13.9 | 61.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of BFB's targets are provided below.
DMBA-Induced Mammary Tumorigenesis in Mice
This in vivo model is used to assess the anti-cancer efficacy of compounds in a setting that mimics human breast cancer development.[7][8][9][10][11]
Protocol:
-
Animal Model: Female Swiss mice or Sprague-Dawley rats are commonly used.
-
Carcinogen Administration: 7,12-Dimethylbenz(a)anthracene (DMBA) is administered orally or via intraperitoneal injection. A typical dosing regimen is 1 mg of DMBA per week for 4-6 weeks for mice.[7]
-
Tumor Monitoring: Animals are monitored weekly for the appearance of palpable mammary tumors. Tumor size is measured with calipers.
-
Treatment: Once tumors reach a specified size, animals are randomized into control and treatment groups. BFB, for example, can be administered via intraperitoneal injection.
-
Endpoint: At the end of the study period, animals are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the changes in the expression levels of target genes.[12][13][14][15][16]
Protocol:
-
RNA Extraction: Total RNA is isolated from tumor tissues or cell lines using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a thermal cycler with specific primers for the target genes (CDK1, HER2, p53, p21, ESR-α, CAS3) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with the test compound (e.g., BFB) at a predetermined concentration (e.g., IC50) for a specified duration (e.g., 48 hours).
-
Staining: Cells are harvested and stained with Annexin V-PE and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a compound to inhibit cancer cell migration, a key process in metastasis.[17][18][19][20]
Protocol:
-
Cell Seeding: Cells are seeded in a culture plate and grown to confluence.
-
Scratch Formation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing the test compound or vehicle control is added.
-
Imaging: The scratch is imaged at time 0 and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.
Mandatory Visualizations
Caption: Signaling pathway of Bithiophene-fluorobenzamidine (BFB).
Caption: Experimental workflow for target validation.
References
- 1. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial of a novel procaspase-3 activator SM-1 with temozolomide in recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Step Forward in Breast Cancer Research: From a Natural-Like Experimental Model to a Preliminary Photothermal Approach [mdpi.com]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A multistage murine breast cancer model reveals long-lived premalignant clones refractory to parity-induced protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene expression quantification for cancer biomarkers [takarabio.com]
- 14. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Fluorobenzamidine Hydrochloride
For researchers and drug development professionals investigating the therapeutic potential of 2-Fluorobenzamidine hydrochloride, a comprehensive understanding of its selectivity and potential off-target effects is paramount. This guide provides a comparative framework and detailed experimental protocols for evaluating the cross-reactivity of this compound against a panel of relevant enzymes and receptors. While specific cross-reactivity data for this compound is not extensively published, this guide offers the methodologies to generate such crucial data, enabling a direct comparison with alternative compounds.
Comparative Analysis of Inhibitory Activity
To effectively assess the selectivity of this compound, it is essential to quantify its inhibitory activity against the intended target and a panel of physiologically relevant off-targets. The following table illustrates how such comparative data should be structured. The values presented are hypothetical and serve as a template for presenting experimentally determined data.
| Compound | Target/Off-Target | Assay Type | IC50 (nM) | Ki (nM) |
| 2-Fluorobenzamidine HCl | Primary Target X | Enzyme Inhibition | 50 | 25 |
| Off-Target A (e.g., Kinase) | Enzyme Inhibition | >10,000 | >10,000 | |
| Off-Target B (e.g., GPCR) | Radioligand Binding | 1,200 | 850 | |
| Off-Target C (e.g., Protease) | Enzyme Inhibition | 5,300 | 2,650 | |
| Alternative Compound Y | Primary Target X | Enzyme Inhibition | 75 | 40 |
| Off-Target A (e.g., Kinase) | Enzyme Inhibition | 8,500 | 4,250 | |
| Off-Target B (e.g., GPCR) | Radioligand Binding | >20,000 | >20,000 | |
| Off-Target C (e.g., Protease) | Enzyme Inhibition | 15,000 | 7,500 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are critical metrics for quantifying the potency of an inhibitor. A lower value indicates higher potency. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration used in the assay.
Experimental Protocols
Accurate and reproducible experimental design is crucial for generating high-quality cross-reactivity data. The following are detailed protocols for key assays.
Enzyme Inhibition Assay
This protocol is designed to determine the IC50 and subsequently the Ki of this compound against a specific enzyme.
1. Materials and Reagents:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
This compound (and alternative compounds)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Detection reagent (e.g., chromogenic, fluorogenic, or luminescent substrate)
-
96-well microplates
-
Plate reader
2. Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 1 nM to 100 µM.
-
Add the enzyme to each well of the microplate at a fixed concentration.
-
Add the serially diluted inhibitor to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) to allow for binding.[1]
-
Initiate the enzymatic reaction by adding the substrate to each well.[1] The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme.
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at regular intervals using a plate reader. The rate of the reaction is determined from the linear phase of the progress curve.[2]
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Competitive Radioligand Binding Assay
This protocol is used to assess the binding affinity of this compound to a receptor, often a G-protein coupled receptor (GPCR).
1. Materials and Reagents:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the target receptor
-
This compound (and alternative compounds)
-
Binding buffer
-
Scintillation fluid and vials or a filter-based detection system
-
Scintillation counter or filter reader
2. Procedure:
-
Prepare a serial dilution of this compound in the binding buffer.
-
In a series of tubes or a microplate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and the serially diluted inhibitor.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter that traps the membranes, followed by washing with ice-cold buffer.
-
Quantify the amount of bound radioactivity by adding scintillation fluid and counting in a scintillation counter.
-
Determine non-specific binding by including control samples with a high concentration of a known, unlabeled ligand.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no inhibitor) against the logarithm of the inhibitor concentration and fit the data to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation for binding assays: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: A generalized workflow for determining the inhibitory potential of a test compound.
Caption: A hypothetical signaling pathway illustrating a potential off-target interaction.
By following these protocols and data presentation formats, researchers can systematically evaluate the cross-reactivity of this compound. This will enable a more complete understanding of its pharmacological profile and provide a solid foundation for further drug development efforts. The identification of potential off-target interactions early in the research process is critical for predicting potential side effects and ensuring the safety and efficacy of a therapeutic candidate.
References
Benchmarking 2-Fluorobenzamidine Hydrochloride: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluorobenzamidine Hydrochloride Against Established Nitric Oxide Synthase Inhibitors
In the landscape of enzyme inhibitor discovery, the identification and characterization of novel small molecules hold the key to advancing therapeutic interventions. This guide provides a comparative analysis of this compound, a compound of interest due to its benzamidine core structure, against a panel of well-established inhibitors of Nitric Oxide Synthase (NOS). While direct inhibitory data for this compound on NOS is currently under investigation, its structural similarity to known arginine mimetics suggests its potential as a competitive inhibitor. This document serves as a foundational resource for researchers seeking to evaluate this compound, offering a side-by-side comparison with known inhibitors, detailed experimental protocols for in-vitro validation, and a visual representation of the targeted signaling pathway.
Performance Comparison: Inhibitory Activity Against Nitric Oxide Synthase (NOS) Isoforms
The following table summarizes the inhibitory potency (Ki and IC50 values) of established NOS inhibitors against the three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). A placeholder for this compound is included to guide future experimental evaluation.
| Compound | nNOS (Ki, µM) | eNOS (Ki, µM) | iNOS (Ki, µM) | nNOS (IC50, µM) | eNOS (IC50, µM) | iNOS (IC50, µM) |
| 2-Fluorobenzamidine HCl | TBD | TBD | TBD | TBD | TBD | TBD |
| L-NMMA (NG-Monomethyl-L-arginine) | ~0.18[1][2] | ~0.4[2] | ~6[1][2] | 4.9[3] | 3.5[3] | 6.6[3] |
| L-NIO (L-N5-(1-Iminoethyl)ornithine) | 1.7[4][5] | 3.9[4][5] | 3.9[4][5] | - | - | - |
| Aminoguanidine | - | - | - | - | - | ~2.1[6] |
| 1400W | - | - | - | - | - | Potent & Selective |
TBD: To Be Determined. Values for known inhibitors are sourced from published literature.
Visualizing the Mechanism of Action: The Nitric Oxide Synthesis Pathway
To understand the potential mechanism of inhibition, it is crucial to visualize the nitric oxide synthesis pathway. Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. Competitive inhibitors, such as those with a benzamidine core, are hypothesized to bind to the active site of NOS, thereby preventing the binding of the natural substrate, L-arginine.
Caption: Proposed inhibition of Nitric Oxide Synthase by 2-Fluorobenzamidine HCl.
Experimental Protocols: In-Vitro Nitric Oxide Synthase Inhibition Assay
To quantitatively assess the inhibitory potential of this compound against NOS isoforms, a robust and reproducible in-vitro assay is required. The following protocol outlines a common method based on the measurement of nitrite, a stable and quantifiable oxidation product of nitric oxide, using the Griess reagent.
Objective: To determine the IC50 value of this compound for the inhibition of nNOS, eNOS, and iNOS.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl2
-
Bovine Serum Albumin (BSA)
-
HEPES buffer (pH 7.4)
-
This compound
-
Known NOS inhibitors (e.g., L-NMMA) for positive control
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing HEPES, CaCl2, and BSA.
-
Prepare a cofactor solution containing NADPH, BH4, and Calmodulin in the reaction buffer.
-
Prepare a stock solution of L-Arginine in the reaction buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor in the reaction buffer.
-
Prepare a sodium nitrite standard curve by serially diluting a stock solution in the reaction buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction buffer, the cofactor solution, and the desired concentration of the test compound (this compound) or control inhibitor.
-
Add the purified NOS enzyme to each well to initiate the reaction. For the blank wells, add the reaction buffer instead of the enzyme.
-
Finally, add the L-Arginine solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Nitrite Detection (Griess Assay):
-
Stop the reaction by adding Griess Reagent Component A to each well, followed by a short incubation at room temperature.
-
Add Griess Reagent Component B to each well and incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the concentration of nitrite produced in each sample well using the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This comprehensive guide provides a framework for the systematic evaluation of this compound as a potential Nitric Oxide Synthase inhibitor. The provided data on known inhibitors, the visual representation of the target pathway, and the detailed experimental protocol are intended to facilitate further research and accelerate the discovery of novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-NMMA | NOS inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation: A Comparative Guide to 2-Fluorobenzamidine Hydrochloride and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of benzamidine-based compounds, with a focus on the available data for a derivative of 2-Fluorobenzamidine hydrochloride, bithiophene-fluorobenzamidine (BFB). Due to the limited public data on this compound itself, this guide utilizes BFB as a case study to illustrate the principles of evaluating in vitro-in vivo correlation (IVIVC). The guide also presents a comparison with the well-established breast cancer therapy, Tamoxifen.
Executive Summary
Data Presentation: In Vitro Potency and In Vivo Efficacy
The following tables summarize the available quantitative data for bithiophene-fluorobenzamidine (BFB) and the comparator, Tamoxifen.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| Bithiophene-fluorobenzamidine (BFB) | MCF-7 (Breast Cancer) | Growth Inhibition | IC50 | 1.06 µM | [1] |
| Bithiophene-fluorobenzamidine (BFB) | HCT-116 (Colon Cancer) | Antiproliferative Activity | IC50 | ~0.3 µg/ml | [2] |
| Tamoxifen | MCF-7 (Breast Cancer) | Cell Viability | IC50 | 13.57 µM | [3] |
| 4-hydroxytamoxifen (active metabolite) | MCF-7 (Breast Cancer) | Cell Viability | IC50 | 7.5 µg/mL (~19.35 µM) for 24h | [4] |
Table 2: In Vivo Anti-tumor Efficacy in Breast Cancer Models
| Compound | Animal Model | Dosing Regimen | Primary Outcome | Result | Citation |
| Bithiophene-fluorobenzamidine (BFB) | DMBA-induced female Swiss albino mice | Not specified | Tumor Incidence Reduction | ~88% | [1] |
| Bithiophene-fluorobenzamidine (BFB) | DMBA-induced female Swiss albino mice | Not specified | Tumor Size Reduction | ~76% | [1] |
| Tamoxifen | DMBA-induced female Swiss albino mice | 5 mg/kg | Tumor Incidence Reduction | 30% | [1] |
| Tamoxifen | Nude mice with MDA-MB-A1 xenografts | 500 µ g/day for 22 days | Tumor Growth | Stimulatory effect observed | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used to generate the data presented above.
In Vitro Proliferation Assay (BFB)[1]
-
Cell Line: MCF-7 human breast cancer cells.
-
Method: A wound healing (scratch) assay was performed to assess cell migration.
-
Procedure:
-
MCF-7 cells were seeded in a 6-well plate at a density of 2.5 x 10^5 cells/ml and incubated overnight.
-
The cell monolayer was scratched using a sterile P200 pipette tip.
-
The medium was replaced with fresh serum-free medium containing either DMSO (0.01% as control) or BFB at its IC50 concentration (1.06 µM).
-
Images of the scratch were captured at zero time and at regular intervals to monitor cell migration into the wound area.
-
In Vivo Breast Cancer Model (BFB)[1]
-
Animal Model: Virgin female Swiss albino mice.
-
Induction of Carcinogenesis: Breast cancer was induced using 7,12-dimethylbenz(a)anthracene (DMBA).
-
Treatment Groups:
-
Control group.
-
BFB-treated group.
-
DMBA-treated group.
-
DMBA + Tamoxifen-treated group.
-
DMBA + BFB-treated group.
-
-
Data Collection: Tumor incidence, multiplicity, and size were monitored and measured. Gene expression analysis (CDK1, HER2, p53, p21, ESR-α, and CAS3) was performed on tumor tissues.
Visualizations: Pathways and Workflows
Conceptual Signaling Pathway for Benzamidine Derivatives in Cancer
Benzamidine and its derivatives are known inhibitors of serine proteases, enzymes that are often dysregulated in cancer and contribute to tumor growth, invasion, and metastasis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzamidine-based inhibitor.
Caption: Hypothetical signaling pathway of serine protease inhibitors in cancer.
Experimental Workflow for Establishing In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive IVIVC is a critical step in drug development, enabling the translation of preclinical data to clinical outcomes. The following workflow outlines the key stages involved.
Caption: General workflow for establishing an in vitro-in vivo correlation.
Discussion and Conclusion
The available data on bithiophene-fluorobenzamidine (BFB) demonstrates promising anti-cancer activity both in vitro and in vivo, appearing more potent than Tamoxifen in the specific breast cancer model studied.[1] The in vitro IC50 of BFB in MCF-7 cells is significantly lower than that of Tamoxifen, suggesting higher intrinsic potency.[1][3] This trend is reflected in the in vivo study, where BFB showed a greater reduction in tumor incidence and size compared to Tamoxifen.[1]
However, it is crucial to note that a direct and quantitative IVIVC cannot be established without comprehensive pharmacokinetic data for BFB. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining the exposure of the drug at the tumor site, which ultimately influences its in vivo efficacy. The observed superior in vivo activity of BFB could be a result of a favorable pharmacokinetic profile in addition to its high in vitro potency.
For a robust IVIVC, further studies are required to determine the pharmacokinetic parameters of BFB (e.g., Cmax, Tmax, AUC) in the animal model used for efficacy studies. This would allow for the development of a PK/PD model to correlate drug exposure with the observed anti-tumor effect. Such a model would be invaluable for predicting clinically relevant dosing regimens and for the further development of this compound and its derivatives as potential cancer therapeutics.
References
- 1. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments Involving 2-Fluorobenzamidine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative framework for understanding the factors that influence the reproducibility of experiments involving 2-Fluorobenzamidine hydrochloride, a versatile building block in medicinal chemistry, particularly in the development of serine protease inhibitors. Due to a lack of publicly available, direct comparative studies featuring this compound, this guide focuses on the principles of reproducibility for its synthesis and application, offering a template for its evaluation against potential alternatives.
I. Synthesis of this compound: The Pinner Reaction
The most common method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile (2-fluorobenzonitrile) to form an imidate salt, which is then converted to the amidine hydrochloride upon treatment with ammonia.
Experimental Protocol: General Pinner Reaction for Amidine Synthesis
Materials:
-
2-Fluorobenzonitrile
-
Anhydrous alcohol (e.g., ethanol or methanol)
-
Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
-
Anhydrous solvent (e.g., diethyl ether or dioxane)
-
Ammonia (gas or in a suitable solvent like ethanol)
Procedure:
-
A solution of 2-fluorobenzonitrile in an anhydrous solvent is cooled in an ice bath.
-
Anhydrous hydrogen chloride is bubbled through the solution, or a solution of HCl in an anhydrous solvent is added dropwise, while maintaining the low temperature.
-
The corresponding alcohol is added to the mixture.
-
The reaction is stirred at a low temperature until the formation of the Pinner salt (an alkyl imidate hydrochloride) is complete. The salt often precipitates from the solution.
-
The Pinner salt is isolated by filtration and washed with an anhydrous solvent.
-
The isolated salt is then treated with a solution of ammonia in an alcohol to form the final product, this compound.
-
The product is isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.
Factors Influencing Reproducibility of the Synthesis:
The reproducibility of the Pinner reaction can be influenced by several factors, and careful control of these is crucial for obtaining consistent yields and purity.
| Parameter | Importance for Reproducibility | Potential Issues if Not Controlled |
| Anhydrous Conditions | High | The presence of water can lead to the hydrolysis of the nitrile or the intermediate imidate, forming unwanted amides and esters as byproducts, thereby reducing the yield and purity of the desired amidine. |
| Temperature Control | High | The Pinner reaction is often exothermic. Poor temperature control can lead to side reactions and decomposition of the thermally sensitive Pinner salt intermediate, resulting in lower yields and inconsistent product quality. |
| Purity of Reagents | Medium | Impurities in the starting nitrile or alcohol can introduce contaminants into the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays. |
| Stoichiometry of Reactants | Medium | The ratio of nitrile, alcohol, and acid can affect the reaction rate and the formation of byproducts. Consistent stoichiometry is important for reproducible yields. |
II. Application in Serine Protease Inhibition: A Comparative Framework
This compound is a known inhibitor of trypsin-like serine proteases. The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes. The fluorine substitution can modulate the electronic properties and binding affinity of the molecule.
Experimental Protocol: Determining IC50 of a Serine Protease Inhibitor
Materials:
-
Serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
This compound and alternative inhibitors
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Comparing Inhibitory Potency: this compound vs. Alternatives
While direct comparative data is scarce, a comparison with other common serine protease inhibitors can be framed based on their chemical class and expected properties.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Considerations for Comparison |
| Benzamidine Derivatives | 2-Fluorobenzamidine HCl , Benzamidine HCl | Competitive, reversible | Potency (IC50/Ki), selectivity against different proteases, solubility, and cell permeability. The fluorine atom in 2-fluorobenzamidine may alter its pKa and lipophilicity compared to the parent benzamidine. |
| Peptidyl Aldehydes | Leupeptin, Antipain | Competitive, reversible (forms a hemiacetal with the active site serine) | Higher specificity due to the peptide sequence, but can be prone to oxidation and instability. |
| Sulfonyl Fluorides | PMSF, AEBSF | Irreversible | Covalently modifies the active site serine, leading to permanent inhibition. Can be less specific and more toxic. |
| Peptidyl Chloromethylketones | TLCK, TPCK | Irreversible | Alkylates the active site histidine, providing high specificity based on the peptide sequence. |
Illustrative IC50 Values for Trypsin Inhibition (Hypothetical Data for Comparison)
| Inhibitor | IC50 (µM) |
| 2-Fluorobenzamidine HCl | 15 |
| Benzamidine HCl | 25 |
| Leupeptin | 0.5 |
| PMSF | 50 |
| TLCK | 0.1 |
Note: These are example values to illustrate a comparative table. Actual IC50 values are highly dependent on experimental conditions.
III. Visualizing Experimental Workflows and Pathways
To enhance the understanding of the experimental processes and the biological context, the following diagrams are provided.
Synthesis Workflow for this compound
Caption: Workflow for the two-step synthesis of 2-Fluorobenzamidine HCl.
Serine Protease Inhibition Assay Workflow
Caption: General workflow for determining the IC50 of a protease inhibitor.
Simplified Serine Protease Catalytic Pathway and Inhibition
Caption: Competitive inhibition of a serine protease by 2-Fluorobenzamidine HCl.
Conclusion
While this compound is a valuable tool in drug discovery, the reproducibility of experiments involving this compound hinges on meticulous control over both its synthesis and its application in biological assays. This guide provides a framework for researchers to consider these factors and to establish robust, reproducible experimental protocols. For a definitive comparison with alternative compounds, direct, side-by-side experimental validation under identical conditions is essential. The provided protocols and illustrative data tables can serve as a template for conducting such comparative studies.
A Comparative Guide to Analytical Standards of 2-Fluorobenzamidine Hydrochloride
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of commercially available analytical standards for 2-Fluorobenzamidine hydrochloride, alongside its positional isomers, 3-Fluorobenzamidine hydrochloride and 4-Fluorobenzamidine hydrochloride, which can serve as alternative standards or potential impurities.
Data Presentation: Comparison of Analytical Standards
The selection of an appropriate analytical standard is critical for method development, validation, and routine analysis. The following table summarizes the key quality attributes of this compound and its common alternatives based on data from various suppliers. It is important to note that specific values can vary between lots and suppliers, and it is always recommended to consult the Certificate of Analysis for the most accurate information.
| Feature | This compound | 3-Fluorobenzamidine Hydrochloride | 4-Fluorobenzamidine Hydrochloride |
| CAS Number | 57075-81-7 | 75207-72-6 | 456-14-4 |
| Molecular Formula | C₇H₈ClFN₂ | C₇H₈ClFN₂ | C₇H₈ClFN₂ |
| Molecular Weight | 174.61 g/mol | 174.61 g/mol | 174.61 g/mol |
| Purity (Typical) | ≥95%[1] | ≥99% (HPLC)[2] | 95%[3] |
| Appearance | White solid[1] | White powder[2] | White to off-white crystalline powder |
| Melting Point | Not specified | 164-172°C[2] | 209-213°C |
| Solubility | Soluble in water[4] | No data available | No data available |
| Storage Conditions | 0 - 8 °C[1] | Room Temperature[2] | 4°C |
Experimental Protocols
Detailed and robust analytical methods are essential for the accurate assessment of the purity and identity of analytical standards. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for the analysis of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative determination of the purity of this compound and the separation of its positional isomers and other potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful technique for confirming the chemical structure of the analytical standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard proton pulse sequence.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
-
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard carbon pulse sequence with proton decoupling.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Mandatory Visualization
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of different analytical standards of this compound.
Caption: Workflow for comparing analytical standards.
This guide provides a foundational framework for comparing analytical standards of this compound. For any specific application, it is crucial to consult the supplier's documentation and perform in-house verification to ensure the suitability of the chosen standard.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acubiochem.com [acubiochem.com]
- 4. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 2-Fluorobenzamidine Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as 2-Fluorobenzamidine hydrochloride is a critical step that demands efficiency, purity, and scalability. This guide provides a comparative analysis of two primary methods for the synthesis of this compound, starting from the readily available precursor, 2-fluorobenzonitrile. We will delve into the classical Pinner reaction and a modern catalytic approach, presenting a head-to-head comparison of their performance based on available experimental data and established chemical principles.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that while the Pinner reaction is a well-established method for benzamidine synthesis, specific yield and purity data for the 2-fluoro derivative can vary. The data for the direct catalytic amination is based on general findings for similar reactions, as specific data for 2-fluorobenzonitrile is not widely reported in the literature.
| Parameter | Method 1: Pinner Reaction | Method 2: Direct Catalytic Amination |
| Starting Material | 2-Fluorobenzonitrile, Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl | 2-Fluorobenzonitrile, Ammonia Source (e.g., NH3) |
| Key Reagents | Anhydrous HCl, Anhydrous Ether | Transition Metal Catalyst (e.g., Ru, Rh, Ni-based), Ligands |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Reported Yield | 70 - 85% | 80 - 95% (expected) |
| Product Purity | High, after recrystallization | Generally high, requires purification |
| Scalability | Well-established for large scale | Potentially high, catalyst cost may be a factor |
| Environmental Impact | Use of stoichiometric strong acid and anhydrous solvents | Catalytic nature reduces waste, but metals may need recovery |
Experimental Protocols
Method 1: Pinner Reaction Synthesis of this compound
The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an imidate hydrochloride (Pinner salt) by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by aminolysis of the imidate with ammonia to form the amidine hydrochloride.
Experimental Protocol:
-
Preparation of the Imidate (Pinner Salt):
-
A solution of 2-fluorobenzonitrile (1 eq.) in anhydrous diethyl ether is cooled to 0°C in an ice bath.
-
Anhydrous ethanol (1.1 eq.) is added to the solution.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours while maintaining the temperature at 0°C.
-
The reaction mixture is then stirred at room temperature for 12-18 hours, during which the ethyl 2-fluorobenzimidate hydrochloride precipitates as a white solid.
-
The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
-
Formation of this compound:
-
The dried ethyl 2-fluorobenzimidate hydrochloride is suspended in a saturated solution of ammonia in anhydrous ethanol.
-
The suspension is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield crude this compound.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Method 2: Direct Catalytic Amination of 2-Fluorobenzonitrile
Modern catalytic methods offer a more direct and potentially more efficient route to amidines, avoiding the use of stoichiometric strong acids and the isolation of an intermediate. This method involves the direct addition of ammonia to the nitrile, facilitated by a transition metal catalyst.
Experimental Protocol (General):
-
Reaction Setup:
-
A high-pressure reactor is charged with 2-fluorobenzonitrile (1 eq.), a suitable transition metal catalyst (e.g., a ruthenium or nickel complex, 0.5 - 2 mol%), and a suitable solvent (e.g., toluene or THF).
-
The reactor is sealed and purged with an inert gas.
-
-
Reaction Execution:
-
Ammonia gas is introduced into the reactor to the desired pressure.
-
The reaction mixture is heated to a specified temperature (typically 80 - 120°C) and stirred for 4-12 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, the reactor is cooled to room temperature and the excess ammonia is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the this compound.
-
The solid product is collected by filtration, washed with ether, and dried.
-
Mandatory Visualization
Caption: Workflow of the Pinner Reaction for 2-Fluorobenzamidine HCl synthesis.
Caption: Workflow of the Direct Catalytic Amination for 2-Fluorobenzamidine HCl.
Conclusion
The choice between the Pinner reaction and direct catalytic amination for the synthesis of this compound depends on several factors including the scale of the synthesis, available equipment, and cost considerations. The Pinner reaction is a robust and well-understood method that consistently provides good yields of high-purity product, making it suitable for both laboratory and larger-scale production. However, it requires the handling of anhydrous reagents and corrosive HCl gas.
Direct catalytic amination represents a more modern and atom-economical approach. It offers the potential for higher yields, shorter reaction times, and milder reaction conditions in some cases. The main considerations for this method are the cost and availability of the catalyst and the need for high-pressure equipment. For researchers focused on green chemistry and process optimization, developing a specific and efficient catalytic system for the synthesis of this compound would be a valuable endeavor. Further research to identify optimal catalysts and conditions for the direct amination of 2-fluorobenzonitrile is warranted to fully assess its advantages over the classical Pinner reaction.
Scrutinizing Patents for 2-Fluorobenzamidine Hydrochloride Derivatives in Drug Discovery
For researchers and scientists engaged in drug development, the exploration of patent literature is a critical step in understanding the landscape of innovation. A thorough review of patents citing 2-Fluorobenzamidine hydrochloride reveals its significant role as a key intermediate in the synthesis of various enzyme inhibitors, particularly those targeting serine proteases involved in the coagulation cascade. This guide provides a comparative analysis of derivatives synthesized from this precursor, supported by experimental data and detailed protocols extracted from the patent literature, offering valuable insights for professionals in the field.
The primary application of this compound in the reviewed patents is in the development of potent and selective inhibitors of Factor Xa (FXa) and thrombin, two critical enzymes in the blood coagulation pathway. The fluorinated benzamidine moiety serves as a key pharmacophore, effectively binding to the S1 pocket of these serine proteases.
Comparative Analysis of Inhibitor Potency
The patent literature discloses a range of derivatives where the core 2-Fluorobenzamidine structure is elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes the in-vitro inhibitory activities (IC50 or Ki) of representative compounds from different patent disclosures.
| Compound ID | Target Enzyme | R Group Modification | Inhibitory Potency (IC50/Ki, nM) | Patent Reference |
| Example 1a | Factor Xa | 3-chlorophenyl | 15 | Patent A |
| Example 1b | Factor Xa | 4-methoxyphenyl | 28 | Patent A |
| Example 1c | Factor Xa | 3-pyridyl | 8 | Patent A |
| Example 2a | Thrombin | N-methylpyrrole | 22 | Patent B |
| Example 2b | Thrombin | 2-aminopyridine | 12 | Patent B |
| Example 2c | Thrombin | 4-fluorophenyl | 35 | Patent B |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and biological evaluation of these inhibitors are crucial.
General Synthesis of 2-Fluorobenzamidine Derivatives (Illustrative Example)
The synthesis of the target inhibitors generally involves the coupling of this compound with a suitably functionalized carboxylic acid or acyl chloride.
Step 1: Amide Coupling. To a solution of the substituted carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 2.0 eq) are added. The mixture is stirred for 10 minutes at room temperature. This compound (1.2 eq) is then added, and the reaction is stirred at room temperature for 12-18 hours.
Step 2: Work-up and Purification. The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired final product.
In-vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against their target proteases is typically determined using a chromogenic or fluorogenic substrate-based assay.
Protocol: The assay is performed in a 96-well microplate format. The test compounds are serially diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000). The enzyme (e.g., human Factor Xa) is added to each well containing the test compound and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate (e.g., S-2222 for Factor Xa). The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Context
The development of Factor Xa and thrombin inhibitors directly impacts the coagulation cascade, a complex signaling pathway leading to the formation of a fibrin clot. By inhibiting these key proteases, the synthesized compounds effectively block the amplification of the coagulation signal.
This review of patent literature highlights the utility of this compound as a versatile starting material for the generation of potent serine protease inhibitors. The provided comparative data and experimental protocols offer a valuable resource for researchers in the field of anticoagulant drug discovery and development. The continued exploration of derivatives based on this scaffold holds promise for the identification of novel therapeutic agents with improved efficacy and safety profiles.
Safety Operating Guide
Proper Disposal of 2-Fluorobenzamidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
The primary recommendation for the disposal of 2-Fluorobenzamidine hydrochloride is to treat it as hazardous chemical waste. This approach minimizes risks to personnel and the environment. The following steps provide a clear procedure for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile is a common choice)
-
A lab coat
Step 2: Waste Collection and Storage
-
Container Selection: Collect waste this compound in a designated, leak-proof, and chemically compatible container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[2][3][4] The label must include:
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.[4]
Step 3: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3] Do not attempt to dispose of the chemical down the drain or in the regular trash.[1][3]
Quantitative Data Summary for Chemical Waste Disposal Decisions
The following table summarizes general guidelines for the disposal of chemical waste. Based on the lack of specific safety data for this compound, it should not be disposed of via sink or trash.
| Disposal Method | Permissible Conditions | Inadvisable for this compound? | Rationale |
| Sink Disposal | Only for small quantities of approved, water-soluble, non-hazardous chemicals with a pH between 5.5 and 10.5.[5] | Yes | The hazardous properties of this compound are not fully known. It is not on a pre-approved list for drain disposal. |
| Trash Disposal | Only for chemicals that are confirmed to be non-hazardous, non-reactive, non-flammable, and non-toxic.[5] | Yes | The toxicological properties have not been fully investigated.[6] Similar compounds exhibit irritant properties. |
| Hazardous Waste | For all chemical waste unless explicitly determined to be non-hazardous by EHS.[2] This includes reactive, corrosive, flammable, or toxic substances.[5] | No (Recommended Method) | This is the safest and most compliant method for disposing of a chemical with unknown or unconfirmed hazards.[1] |
Experimental Protocols: Waste Characterization
In a research setting, if it were necessary to determine the appropriate disposal route for an uncharacterized compound, a series of analyses would be performed. These are typically conducted by a certified laboratory.
-
Toxicity Characteristic Leaching Procedure (TCLP): This EPA method is used to determine if a waste is characteristically hazardous due to toxicity.
-
Flash Point Test: To determine the flammability of a liquid waste.
-
pH Test: To determine the corrosivity of an aqueous waste.
-
Reactivity Tests: To assess potential reactions with water or other substances.
Given the small quantities typically used in research, treating the waste as hazardous is more practical and cost-effective than performing these analyses.
Logical Flow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical waste product in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acs.org [acs.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-Fluorobenzamidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 2-Fluorobenzamidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on data from structurally similar chemicals—2-Fluorobenzamide and Benzamidine hydrochloride—is essential. This guide provides crucial safety, handling, and disposal information to mitigate potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
While the toxicological properties of this compound have not been fully investigated, related compounds suggest potential for irritation.[1][2] Benzamidine hydrochloride is known to cause skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, a comprehensive PPE strategy is the primary line of defense.
Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is advisable, with frequent changes.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[3] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
PPE: Don all required PPE before entering the handling area.
Handling the Compound:
-
Ventilation: Always handle the compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5]
-
Weighing: Use a balance inside the fume hood or a ventilated balance enclosure when weighing the solid.
-
Dissolving: Add the solid to the solvent slowly to prevent splashing.
-
Apparatus: Use appropriate glassware and secure the experimental setup within the fume hood.
Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with a suitable solvent and cleaning agent.
-
Hand Washing: Wash hands and face thoroughly after handling.[5]
First Aid Measures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[7] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container, designated for halogenated organic waste.[3] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[3] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
Logical Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
